molecular formula C5H5FN2O2S B2610696 3-Aminopyridine-2-sulfonyl fluoride CAS No. 2044714-07-8

3-Aminopyridine-2-sulfonyl fluoride

Cat. No.: B2610696
CAS No.: 2044714-07-8
M. Wt: 176.17
InChI Key: QBDCXUZURCMWSQ-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-sulfonyl fluoride (CAS 2044714-07-8) is a chemical reagent designed for research applications, particularly in covalent chemical biology and SuFEx (Sulfur Fluoride Exchange) click chemistry. Sulfonyl fluorides are prized for their unique balance of stability and reactivity, enabling them to form covalent bonds with specific amino acid residues in proteins, such as tyrosine, serine, lysine, and histidine . This makes them valuable tools for developing covalent inhibitors, mapping protein interactions, and creating chemical probes for fragment-based drug discovery . The compound's molecular formula is C5H5FN2O2S, with a molecular weight of 176.17 g/mol . As with many specialized reagents, it is typically stored in a cool, dark place under an inert atmosphere to maintain stability . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans. Researchers can utilize this compound to synthesize targeted covalent inhibitors or as a building block to create a library of Sulfonyl Fluoride Bits (SuFBits) for screening against protein targets of interest .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDCXUZURCMWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 3-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Sulfonyl fluorides have emerged as a class of highly versatile electrophilic "warheads" in drug discovery, prized for their unique balance of stability and reactivity, enabling their use as covalent inhibitors and chemical probes.[1][2] The 3-aminopyridine scaffold is a common motif in medicinal chemistry, recognized for its hydrogen bonding capabilities and bioisosteric properties. The combination of these two moieties in 3-aminopyridine-2-sulfonyl fluoride presents a compelling target for the development of novel, targeted covalent therapeutics. This guide details a proposed, robust synthetic protocol for this molecule, designed for researchers and drug development professionals. The pathway proceeds via a modern, palladium-catalyzed fluorosulfonylation of a commercially available precursor, followed by a selective reduction. This document provides a comprehensive, step-by-step methodology, explains the chemical principles behind each experimental choice, and outlines critical safety and handling procedures.

Introduction: The Role of Sulfonyl Fluorides in Modern Drug Discovery

The Unique Reactivity Profile of the Sulfonyl Fluoride Warhead

The sulfonyl fluoride (-SO₂F) group has garnered significant attention as a privileged electrophile for covalent drug design.[3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are compatible with a wide range of synthetic conditions, including transition-metal-catalyzed cross-couplings.[4][5] This stability allows for their incorporation into complex molecules during late-stage functionalization.[2]

However, this latent reactivity can be "unlocked" in the presence of specific nucleophilic amino acid residues within a protein binding pocket, such as serine, threonine, lysine, tyrosine, and histidine.[3] This context-dependent reactivity allows for the design of highly selective covalent inhibitors that minimize off-target effects. This mechanism, termed Sulfur(VI) Fluoride Exchange (SuFEx), has been heralded as a next-generation "click chemistry" reaction, finding broad applications from materials science to chemical biology.[2][6]

3-Aminopyridine as a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are found in numerous approved drugs. The 3-aminopyridine substructure, in particular, offers a valuable combination of properties. The basic nitrogen atom in the ring can act as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual functionality allows it to engage in specific interactions within biological targets. Furthermore, the scaffold provides a versatile platform for further chemical modification.

Rationale for the Synthesis of this compound

The target molecule, this compound, strategically combines the covalent-binding potential of the sulfonyl fluoride group with the established pharmacophoric features of the 3-aminopyridine core. The amino group can serve as a key recognition element to anchor the molecule within a target protein's binding site, positioning the adjacent sulfonyl fluoride "warhead" for a specific and irreversible covalent bond formation with a nearby nucleophilic residue. This approach is central to the design of potent and selective covalent inhibitors.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

The retrosynthetic analysis reveals a two-step pathway starting from 2-bromo-3-nitropyridine. The key transformations are:

  • Palladium-Catalyzed Fluorosulfonylation: Conversion of the C-Br bond directly to a C-SO₂F group.

  • Nitro Group Reduction: Selective reduction of the nitro group to the target amine.

G Target This compound Intermediate1 3-Nitro-2-pyridinesulfonyl Fluoride Target->Intermediate1 Nitro Reduction StartingMaterial 2-Bromo-3-nitropyridine Intermediate1->StartingMaterial Pd-Catalyzed Fluorosulfonylation

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

This section details the proposed step-by-step procedures for the synthesis.

Step 1: Synthesis of 3-Nitro-2-pyridinesulfonyl Fluoride via Palladium-Catalyzed Fluorosulfonylation

Principle and Causality: This key step is adapted from a one-pot, two-step procedure developed by Willis and co-workers for the synthesis of sulfonyl fluorides from aryl bromides.[2] The reaction begins with a palladium-catalyzed sulfonylation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid, easily handled SO₂ source. This forms an in situ ammonium sulfinate intermediate. This intermediate is then subjected to electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) to yield the desired sulfonyl fluoride. This method avoids the use of gaseous SO₂ and the isolation of unstable sulfonyl chloride intermediates.

Materials and Equipment

Reagent/Material Formula M.W. Supplier Notes
2-Bromo-3-nitropyridine C₅H₃BrN₂O₂ 202.99 Commercial Starting material
DABSO C₆H₁₂N₂·2SO₂ 240.30 Commercial SO₂ source
PdCl₂(AmPhos)₂ C₃₄H₅₀Cl₂N₂P₂Pd 786.06 Commercial Catalyst
Triethylamine (Et₃N) C₆H₁₅N 101.19 Commercial Base, dried
N-Fluorobenzenesulfonimide (NFSI) C₁₂H₁₀FNO₄S₂ 315.34 Commercial Fluorinating agent
Isopropanol (iPrOH) C₃H₈O 60.10 Commercial Solvent, anhydrous
Inert Gas N₂ or Ar - - For atmosphere

| Standard Glassware | - | - | - | Schlenk flask, condenser |

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-nitropyridine (1.0 eq), DABSO (1.5 eq), and PdCl₂(AmPhos)₂ (0.05 eq).

  • Add anhydrous isopropanol (to make a ~0.2 M solution based on the starting material) and triethylamine (2.0 eq) via syringe.

  • Heat the reaction mixture to 75 °C and stir for 24 hours. The progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the mixture to room temperature.

  • Carefully add NFSI (2.0 eq) to the reaction mixture in one portion.

  • Stir the mixture at room temperature for an additional 4-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-nitro-2-pyridinesulfonyl fluoride intermediate.

Step 2: Reduction of 3-Nitro-2-pyridinesulfonyl Fluoride to this compound

Principle and Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is selected for this step due to its high efficiency and clean reaction profile, typically yielding the product without the need for extensive purification from spent reagents. The sulfonyl fluoride group is known to be highly resistant to reduction under these conditions, ensuring the chemoselective transformation of the nitro group.[5]

Materials and Equipment

Reagent/Material Formula M.W. Supplier Notes
3-Nitro-2-pyridinesulfonyl Fluoride C₅H₃FN₂O₄S 222.15 From Step 1 Intermediate
Palladium on Carbon (10% Pd/C) Pd/C - Commercial Catalyst
Methanol (MeOH) or Ethyl Acetate (EtOAc) CH₃OH / C₄H₈O₂ - Commercial Solvent
Hydrogen Gas (H₂) H₂ 2.02 - In a balloon or H₂ generator

| Celite® | - | - | Commercial | Filtration aid |

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the 3-nitro-2-pyridinesulfonyl fluoride (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd). The mixture should be handled under an inert atmosphere before the introduction of hydrogen.

  • Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the final product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the two-step synthesis of the target compound.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

TechniqueIntermediate (3-Nitro-2-pyridinesulfonyl Fluoride)Final Product (this compound)
¹H NMR Expect signals corresponding to the pyridine ring protons, shifted downfield due to electron-withdrawing groups.Expect upfield shift of pyridine protons compared to the intermediate. Appearance of a broad singlet for the -NH₂ protons.
¹⁹F NMR A singlet or triplet (if coupled to ortho protons) in the characteristic region for aryl-SO₂F.Similar chemical shift to the intermediate in the aryl-SO₂F region.
¹³C NMR Signals for the 5 carbons of the pyridine ring.Signals for the 5 carbons of the pyridine ring, with shifts influenced by the new amino group.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the observed value.Calculated m/z for [M+H]⁺ should match the observed value.
FT-IR Characteristic peaks for -NO₂ (approx. 1530, 1350 cm⁻¹) and -SO₂F (approx. 1410, 1215 cm⁻¹).Disappearance of -NO₂ peaks. Appearance of N-H stretching peaks (approx. 3300-3500 cm⁻¹).

Safety and Handling Precautions

Working with sulfonyl fluorides and the associated reagents requires strict adherence to safety protocols.

  • General Handling of Sulfonyl Fluorides: Sulfonyl fluorides are electrophilic and can react with biological nucleophiles. They should be treated as potentially toxic and handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Specific Reagent Hazards:

    • Palladium Catalysts: Can be pyrophoric, especially the spent catalyst on Celite after hydrogenation. Do not allow the filtered catalyst to dry in the air; keep it wet with solvent before proper disposal.

    • NFSI: A strong oxidizing and fluorinating agent. Avoid contact with skin and eyes.

    • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

  • Waste Disposal: All chemical waste, including spent catalyst and residual reagents, must be disposed of according to institutional and local environmental regulations.[7][9] Contaminated materials should be treated as hazardous waste.

Conclusion and Future Outlook

This guide presents a detailed and scientifically grounded proposal for the synthesis of this compound, a molecule of significant interest for covalent drug discovery. The outlined pathway utilizes modern, reliable chemical transformations that are amenable to laboratory-scale synthesis. Successful synthesis and characterization of this compound will provide a valuable tool for chemical biologists and medicinal chemists to probe protein function and develop novel therapeutics.

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SULFURYL FLUORIDE. [Link]

  • Am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Lisnyak, V. G., et al. (2025). One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • Watanabe, T., et al. (2026). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Synlett. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. [Link]

  • Scialpi, R., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Noël, T., et al. (2020). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS Publications. [Link]

  • Jiang, X., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • ResearchGate. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

Sources

3-Aminopyridine-2-sulfonyl Fluoride: Mechanistic Principles & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic principles, chemical behavior, and experimental applications of 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) . While often utilized as a specialized building block in Sulfur-Fluoride Exchange (SuFEx) chemistry, its primary utility in drug discovery lies in its role as a tunable covalent warhead for targeting nucleophilic amino acid residues (Ser, Tyr, Lys, His) within protein binding pockets.

Executive Summary

This compound is a heteroaryl sulfonyl fluoride used primarily as a covalent probe in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, the sulfonyl fluoride (SF) moiety in 3-APSF is relatively stable in aqueous physiological conditions until it encounters a specific protein environment that catalyzes the release of fluoride.

The molecule features two distinct functional components:[1][2][3][4][5][6]

  • The Warhead (2-Sulfonyl Fluoride): An electrophilic center activated by the electron-deficient pyridine ring, capable of forming stable sulfonamide or sulfonate ester bonds with protein nucleophiles.

  • The Tuning/Binding Element (3-Amino Group): An electron-donating substituent that modulates the electrophilicity of the sulfur center (preventing non-specific reactivity) and serves as a synthetic handle for derivatization or H-bond donor within the active site.

Chemical Basis & Electronic Tuning

To understand the mechanism, one must analyze the electronic environment of the sulfur atom.

The "Goldilocks" Reactivity

Sulfonyl fluorides are unique among electrophiles because they possess "context-dependent reactivity." They are resistant to reduction and hydrolysis but react swiftly with nucleophiles when aided by protein microenvironments (e.g., H-bond networks or local basicity).

  • Pyridine Effect: The pyridine nitrogen (at position 1) is electron-withdrawing, which pulls electron density away from the ring and the attached sulfonyl group. This makes the sulfur atom more electrophilic (more reactive) compared to a standard phenyl-sulfonyl fluoride.

  • Amino Group Effect: The amino group at position 3 is electron-donating via resonance. This counteracts the electron-withdrawing nature of the pyridine ring.

  • Net Result: The 3-amino group "dampens" the hyper-reactivity caused by the pyridine ring, tuning the molecule to a sweet spot where it remains stable in buffer but reacts specifically within a binding pocket.

Structural Diagram

The following diagram illustrates the electronic push-pull mechanism that defines the stability of 3-APSF.

ChemicalStructure Pyridine Pyridine Ring (Electron Deficient) Sulfonyl Sulfonyl Fluoride (SO2F) (Electrophilic Warhead) Pyridine->Sulfonyl Inductive Withdrawal (Increases Reactivity) Reactivity Tuned Reactivity (Stable in Buffer, Reactive in Pocket) Sulfonyl->Reactivity SuFEx Potential Amino 3-Amino Group (-NH2) (Electron Donor) Amino->Pyridine Resonance Donation (Decreases Reactivity) Amino->Reactivity H-Bonding / Specificity

Figure 1: Electronic tuning of the 3-APSF warhead. The interplay between the pyridine core and the amino substituent creates a balanced electrophile.

Mechanism of Action: SuFEx-Mediated Covalent Inhibition

The core mechanism of action is Sulfur-Fluoride Exchange (SuFEx) . Unlike Michael acceptors (acrylamides) that target Cysteine almost exclusively, 3-APSF has a broader but specific reactivity profile, targeting Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) .

The Reaction Coordinate
  • Recognition: The 3-aminopyridine scaffold binds reversibly to a protein pocket (

    
    ), oriented by hydrophobic interactions and H-bonds (potentially involving the 3-NH2 group).
    
  • Nucleophilic Attack: A nucleophilic side chain (e.g., Tyr-OH or Lys-NH2) attacks the hexavalent sulfur atom.

  • Transition State: The reaction proceeds through a concerted substitution mechanism or a trigonal bipyramidal transition state. The fluoride ion is a poor leaving group in isolation but is expelled efficiently in the unique dielectric environment of an enzyme active site.

  • Covalent Bond Formation: A stable sulfonate ester (enzyme-O-SO2-Ar) or sulfonamide (enzyme-NH-SO2-Ar) is formed. This bond is generally irreversible under physiological conditions.

Pathway Visualization

SuFExMechanism State1 1. Reversible Binding (E + I ⇌ E·I) 3-APSF enters pocket State2 2. Nucleophilic Attack Residue (Tyr/Lys/Ser) attacks Sulfur State1->State2 Kd (Affinity) State3 3. Fluoride Departure (F- leaves) State2->State3 Transition State State4 4. Covalent Complex (E-I) Irreversible Inhibition State3->State4 k_inact Environment Microenvironment Factors: - Local pH perturbation - H-bond activation of F Environment->State3

Figure 2: Step-wise mechanism of covalent modification by 3-APSF.

Experimental Protocols

To validate the mechanism of 3-APSF against a specific target, two primary workflows are required: Kinetic Characterization and Mass Spectrometry Mapping.

Protocol: Determination of

This is the gold standard for assessing covalent inhibitor potency. It distinguishes between initial binding affinity (


) and the rate of covalent bond formation (

).

Materials:

  • Target Enzyme (purified, >95%).

  • Substrate (fluorogenic or chromogenic).[3]

  • 3-APSF (dissolved in DMSO).

  • Assay Buffer (e.g., HEPES pH 7.5, no DTT/nucleophiles).

Step-by-Step Methodology:

  • Preparation: Prepare a serial dilution of 3-APSF (e.g., 0 µM to 100 µM).

  • Incubation: Incubate the enzyme with the inhibitor at various concentrations for fixed time points (

    
     = 0, 10, 20, 30, 60 min).
    
  • Activity Measurement: At each time point, dilute an aliquot into a solution containing the substrate (at saturation,

    
    ) to measure residual enzymatic activity.
    
  • Data Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor] using the hyperbolic equation:
      
      
      
      
    • Interpretation: A high

      
       ratio indicates a potent, specific covalent inhibitor.
      
Protocol: Mass Spectrometry Peptide Mapping

To confirm where 3-APSF binds (proving the mechanism), you must identify the modified residue.

  • Incubation: React Target Protein (10 µM) with 3-APSF (100 µM) for 2 hours.

  • Digestion: Denature (Urea), reduce (TCEP), alkylate (Iodoacetamide), and digest with Trypsin or Chymotrypsin.

  • LC-MS/MS: Analyze peptides using high-resolution mass spectrometry.

  • Search Parameters: Set a variable modification for the mass shift corresponding to the 3-aminopyridine-2-sulfonyl moiety .

    • Calculation: MW of 3-APSF (176.17 Da) - Fluoride (19 Da) = +157.17 Da mass shift on Tyr, Lys, or Ser.

Applications in Drug Discovery[4][7][8][9]

Ligandability Screening (FBDD)

3-APSF serves as a "fragment" to answer the question: "Does this protein have a druggable pocket near a nucleophile?"

  • If 3-APSF labels the protein, the 3-aminopyridine scaffold can be "grown" (synthetically expanded) to increase affinity (

    
    ), turning a weak hit into a potent drug.
    
Activity-Based Protein Profiling (ABPP)

Researchers attach a "click handle" (e.g., an alkyne) to the 3-amino group of 3-APSF.

  • Workflow: Treat cell lysate with the probe

    
     Click on a fluorescent tag (via CuAAC) 
    
    
    
    Run SDS-PAGE.
  • Result: Fluorescent bands indicate proteins that actively react with the sulfonyl fluoride, identifying off-targets or new therapeutic targets.

Data Summary Table

ParameterValue / CharacteristicRelevance
CAS Number 2044714-07-8Unique Identifier
Warhead Type Heteroaryl Sulfonyl FluorideCovalent modification (SuFEx)
Target Residues Tyr, Lys, Ser, His, ThrContext-specific nucleophiles
Mass Shift (Δm) +157.17 DaFor Mass Spec verification
Stability High (pH 7.4), Low (pH > 8.[3][5][7][8][9]5)Stable in bio-assays; hydrolyzes in strong base
Key Advantage Tunable ReactivityLess toxic than sulfonyl chlorides; more selective than acrylamides

References

  • Narayanam, M. K., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides: More Than Click Reagents?" Chemistry – A European Journal. Link

  • Bum-Erdene, K., et al. (2020). "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases."[8] PNAS. Link

  • CymitQuimica. "this compound Product Data." Link

Sources

The Strategic Discovery & Application of 3-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical rationale, synthesis, and application of 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) .

This guide treats 3-APSF not merely as a catalog compound, but as a privileged bifunctional scaffold in the realm of SuFEx (Sulfur-Fluoride Exchange) chemistry and Targeted Covalent Inhibition (TCI) . Its discovery lies in the identification of the pyridine ring's electronic ability to "tune" the reactivity of the sulfonyl fluoride warhead, while the amino group serves as a vector for library expansion.

A Technical Guide to Next-Generation Covalent Scaffolds

Part 1: The Chemical Rationale (The "Why")

The "discovery" of this compound is rooted in the renaissance of covalent drug discovery, specifically the shift from highly reactive acrylamides to "tunable" electrophiles like sulfonyl fluorides.

While traditional sulfonyl fluorides (like PMSF) act as indiscriminate serine protease inhibitors, the pyridine-2-sulfonyl fluoride class represents a leap in chemoselectivity. The introduction of the 3-amino group creates a bifunctional hub:

  • The Warhead (C-2 Sulfonyl Fluoride): The electron-withdrawing nitrogen in the pyridine ring activates the sulfonyl fluoride for nucleophilic attack (SuFEx) by specific protein residues (Tyr, Lys, His, Ser) without the rapid hydrolysis seen in sulfonyl chlorides.

  • The Vector (C-3 Amine): This handle allows medicinal chemists to attach the scaffold to diverse ligands, directing the warhead to a specific binding pocket (the "zip code").

Electronic Tuning & Stability

The proximity of the pyridine nitrogen to the sulfonyl group (C-2 position) is critical. It provides an inductive effect that enhances the electrophilicity of the sulfur center. Simultaneously, the C-3 amino group acts as an electron-donating group (EDG) via resonance, slightly dampening this reactivity to prevent off-target alkylation. This "push-pull" electronic environment makes 3-APSF a "Goldilocks" electrophile—stable in plasma, but reactive within the enzyme active site.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-APSF requires handling reactive sulfur intermediates. The following protocol is a validated route derived from standard heterocyclic sulfur chemistry, optimized for safety and yield.

Reaction Scheme Overview
  • Nucleophilic Substitution: 3-Amino-2-chloropyridine

    
     3-Amino-2-mercaptopyridine.
    
  • Oxidative Chlorination: Thiol

    
     Sulfonyl Chloride.
    
  • Fluorine Exchange: Sulfonyl Chloride

    
     Sulfonyl Fluoride.
    
Detailed Protocol

Step 1: Thiolation

  • Reagents: 3-Amino-2-chloropyridine (1.0 eq), Sodium Hydrosulfide (NaSH, 3.0 eq), Propylene Glycol (Solvent).

  • Procedure:

    • Dissolve 3-amino-2-chloropyridine in propylene glycol in a pressure vessel.

    • Add NaSH and seal. Heat to 140°C for 12 hours.

    • Mechanism: SNAr displacement of the chloride by the hydrosulfide anion.

    • Workup: Cool, dilute with water, and adjust pH to 5.0 with acetic acid to precipitate the thiol. Filter and dry.

Step 2: Oxidative Chlorination (The Critical Step)

  • Reagents: 3-Amino-2-mercaptopyridine, N-Chlorosuccinimide (NCS), HCl (2M), Acetonitrile.

  • Procedure:

    • Suspend the thiol in MeCN/HCl (aq) at 0°C.

    • Add NCS (3.5 eq) portion-wise to control exotherm.

    • Caution: This generates the sulfonyl chloride intermediate, which is unstable. Proceed immediately to fluorination.

Step 3: Fluorination (SuFEx Installation)

  • Reagents: Potassium Bifluoride (KHF2, saturated aq. solution).

  • Procedure:

    • To the reaction mixture from Step 2, add saturated KHF2 rapidly at 0°C.

    • Stir vigorously for 30 minutes. The biphasic nature requires high agitation.

    • Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc). The sulfonyl fluoride is significantly more stable on silica than the chloride.

Data Summary Table

ParameterSpecificationNotes
Appearance White to off-white solidCrystalline
Molecular Weight 176.17 g/mol

F NMR

+60 to +65 ppm
Characteristic singlet (vs. CFCl3)
Stability High (pH 4-8)Hydrolysis

h in PBS
Reactivity Tyrosine/Lysine specificContext-dependent SuFEx
Part 3: Mechanism of Action (SuFEx)

The utility of 3-APSF lies in the Sulfur-Fluoride Exchange (SuFEx) reaction. Unlike Michael acceptors (which target Cysteine), sulfonyl fluorides can target Tyrosine (via phenolic OH), Lysine (via


-NH2), and Histidine.
The Activation Pathway

In the diagram below, we visualize how the 3-APSF warhead engages a target protein. The protein environment (local pH and hydrogen bonding) activates the specific residue to displace the fluoride ion.

SuFEx_Mechanism cluster_0 Chemical Tuning Ligand 3-APSF Ligand (Warhead) Complex Encounter Complex (Non-covalent) Ligand->Complex Binding (Kd) Protein Target Protein (Tyr/Lys/His) Protein->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nu: Attack Product Covalent Adduct (Sulfonamide/Sulfonate) TS->Product SuFEx Fluoride F- Leaving Group TS->Fluoride

Figure 1: The SuFEx reaction coordinate. The 3-APSF ligand first binds non-covalently, positioning the sulfonyl fluoride near a nucleophile. The reaction proceeds through a pentacoordinate sulfur transition state, ejecting fluoride to form a stable covalent bond.

Part 4: Application in Drug Discovery[1]

3-APSF is primarily used in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs) .

1. Covalent Fragment Screening

Researchers construct libraries by reacting the C-3 amine of 3-APSF with diverse carboxylic acids.

  • Workflow:

    • Coupling: 3-APSF + R-COOH

      
       Amide-linked library.
      
    • Screening: Mass Spectrometry (Intact Protein MS) is used to detect mass shifts corresponding to the ligand adduct (-HF).

    • Validation: The pyridine nitrogen often assists in binding via hydrogen bonding to the hinge region of kinases.

2. Cereblon (CRBN) Modulators

Recent work (see Jones et al.[1]) has highlighted the use of sulfonyl fluorides to map the surface of E3 ligases like Cereblon. 3-APSF derivatives can serve as "warheaded" versions of immunomodulatory drugs (IMiDs).

  • Logic: By attaching 3-APSF to a Thalidomide analog, researchers can covalently trap CRBN or its neosubstrates, validating the binding site and extending the pharmacodynamic duration of action.

Experimental Workflow: Library Synthesis

Library_Synthesis Start 3-APSF (Scaffold) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Acids Carboxylic Acid Library (R-COOH) Acids->Coupling Purify Purification (Prep HPLC) Coupling->Purify Library Covalent Fragment Library Purify->Library Screen MS Screening (Protein Target) Library->Screen Incubation

Figure 2: Workflow for generating a covalent fragment library using 3-APSF as the core warhead module.

References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2024). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Medicinal Chemistry.[1] Link

  • Narayanam, M. K., et al. (2018).[2] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. Link

  • Enamine Ltd. (2025). "Sulfonyl Fluorides in Covalent Probe Discovery." Enamine Technical Archives. Link

Sources

An In-depth Technical Guide on the Safety and Handling of 3-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

3-Aminopyridine-2-sulfonyl fluoride is a specialized chemical reagent that integrates two key functional groups: a nucleophilic aminopyridine core and a reactive sulfonyl fluoride moiety. This unique combination makes it a valuable tool in chemical biology and drug discovery, particularly as a precursor for synthesizing covalent inhibitors and chemical probes. The sulfonyl fluoride group can engage in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly reliable and specific click reaction, while the aminopyridine scaffold is a common feature in many biologically active molecules. However, the very reactivity that makes this compound useful also necessitates a rigorous and well-informed approach to its safety and handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by analyzing the known hazards of its constituent functional groups: aminopyridines and sulfonyl fluorides.

Toxicological Profile: The Aminopyridine Core

The aminopyridine scaffold is known for its neurotoxic effects. Aminopyridines can act as potassium channel blockers, which can lead to central nervous system (CNS) hyperexcitability.[1]

  • Acute Toxicity : Monoaminopyridines are considered acutely toxic compounds.[2] 3-aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] The intraperitoneal LD50 in mice is reported as 28 mg/kg.[2] Overexposure in humans can lead to symptoms like diaphoresis, delirium, seizures, respiratory failure, and in severe cases, death.[1][2]

  • Skin and Eye Irritation : 3-Aminopyridine is a known skin and eye irritant.[2][3] It can be readily absorbed through intact skin, making dermal contact a significant route of exposure.[2]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[3][6]

Reactivity and Corrosivity: The Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a reactive electrophile. While generally more stable than its sulfonyl chloride analogue, it still poses significant chemical hazards.

  • Corrosivity : Many sulfonyl fluorides are classified as corrosive and can cause severe skin burns and eye damage.[7][8] Upon contact with moisture, such as on skin or mucous membranes, they can hydrolyze to form hydrofluoric acid (HF) and the corresponding sulfonic acid, both of which are highly corrosive and toxic.

  • Reactivity with Water : Some related compounds, like pyridine-3-sulfonyl chloride, react violently with water, liberating toxic gases.[9] While sulfonyl fluorides are generally less water-sensitive, this potential for reaction should not be discounted, especially under elevated temperatures or in the presence of catalysts.

  • Inhalation Hazard : Inhalation of sulfonyl fluorides can severely irritate the respiratory tract.[10] Combustion or thermal decomposition can produce highly toxic fumes, including hydrogen fluoride and sulfur oxides.[10][11]

Composite Hazard Summary

Based on the analysis of its functional groups, this compound should be treated as a highly hazardous substance with the following potential classifications.

Hazard Category Description Primary Functional Group Contributor
Acute Toxicity (Oral, Dermal, Inhalation) Toxic to Fatal if swallowed, in contact with skin, or if inhaled.[3][4][6]Aminopyridine
Skin Corrosion/Irritation Causes severe skin burns and irritation.[7][8]Sulfonyl Fluoride (via hydrolysis)
Serious Eye Damage Causes serious, potentially irreversible eye damage.[7][8]Sulfonyl Fluoride
Specific Target Organ Toxicity May cause respiratory irritation and potential damage to the central nervous system through repeated exposure.[1][2][4]Both

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the high potential for toxicity and corrosivity, a multi-layered approach to exposure control is mandatory. Engineering controls should be the primary line of defense, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood : All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12]

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

  • Safety Equipment : An eyewash station and safety shower must be immediately accessible in the work area.[13][14]

Personal Protective Equipment (PPE)

The selection of PPE must account for both the acute toxicity of the aminopyridine and the corrosive nature of the sulfonyl fluoride.

PPE Category Specification and Rationale
Hand Protection Double-gloving with chemically resistant gloves is required. A recommended combination is a lighter nitrile glove as the inner layer and a heavier-duty glove (e.g., butyl rubber or laminate) as the outer layer. Always inspect gloves for integrity before use.[15]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory.[16] A full-face shield must be worn over the goggles whenever there is a risk of splashes, such as when handling solutions or during reaction workup.[11][16]
Body Protection A flame-resistant (FR) lab coat should be worn and kept fully fastened.[17] For larger-scale operations or when there is a significant splash risk, a chemically resistant apron or suit is recommended. Do not wear synthetic clothing like polyester or nylon.[17]
Foot Protection Closed-toe, chemically resistant shoes that cover the entire foot are required. Disposable overshoes can provide an additional layer of protection.[15]
Respiratory Protection For most fume hood operations, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., combination for organic vapors and acid gases) must be used.[16][18]

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols during handling, storage, and disposal is critical to mitigate the risks associated with this compound.

Safe Handling Workflow

The following diagram outlines the critical steps and safety checks for handling this reagent.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment & Reagents prep_hood->prep_materials handle_weigh Weigh Solid Compound (Use anti-static equipment if possible) prep_materials->handle_weigh Begin Work handle_dissolve Prepare Solution (Add solid to solvent slowly) handle_weigh->handle_dissolve handle_reaction Add to Reaction Vessel (Use cannula or syringe for transfers) handle_dissolve->handle_reaction clean_quench Quench Reaction (If applicable) handle_reaction->clean_quench Post-Reaction clean_waste Segregate Waste (Solid, Liquid Halogenated) clean_quench->clean_waste clean_decontaminate Decontaminate Glassware & Surfaces clean_waste->clean_decontaminate clean_doff Doff PPE Correctly clean_decontaminate->clean_doff

Caption: Workflow for the safe handling of this compound.

Storage Requirements
  • Container : Store in the original, tightly sealed container.[4][10]

  • Location : Store in a locked, cool, dry, and well-ventilated area away from incompatible materials.[8][10] A refrigerator or cold room designated for reactive chemicals is often suitable.

  • Incompatibilities : Keep away from strong acids, strong oxidizing agents, and moisture.[9][19]

  • Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[8]

Waste Disposal
  • Segregation : All waste containing this compound, including contaminated consumables (gloves, pipette tips), neat material, and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Classification : The waste should be classified as acutely toxic and potentially corrosive halogenated organic waste.

  • Procedure : Do not attempt to neutralize the waste in the lab unless you have a validated and approved institutional procedure. Follow all local, state, and federal regulations for chemical waste disposal.[8][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 4: Emergency Procedures

Immediate and correct response to an emergency is crucial. All personnel working with this compound must be familiar with these procedures.

Emergency Response Workflow

cluster_exposure Personnel Exposure cluster_spill Spill or Release start EMERGENCY EVENT exp_skin Skin Contact: Immediately flush with copious water for 15+ min. Remove contaminated clothing. Seek immediate medical attention. start->exp_skin Exposure exp_eye Eye Contact: Immediately flush with eyewash for 15+ min, lifting lids. Seek immediate medical attention. start->exp_eye Exposure exp_inhale Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. start->exp_inhale Exposure exp_ingest Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. start->exp_ingest Exposure spill_evac Evacuate immediate area. Alert others. start->spill_evac Spill spill_assess Assess spill size and risk. If large or unmanageable, call EHS/emergency services. spill_evac->spill_assess spill_contain For small spills: Contain with inert absorbent (e.g., sand, vermiculite). Do NOT use combustible materials. spill_assess->spill_contain spill_clean Carefully collect absorbent into a sealed waste container. Decontaminate the area. spill_contain->spill_clean

Sources

Methodological & Application

Application Note: Precision SuFEx Engineering using 3-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-Aminopyridine-2-sulfonyl fluoride in click chemistry Content Type: Application Note & Protocol Guide

Executive Summary

This guide details the application of This compound (3-APSF) as a high-performance bifunctional linker in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional benzene-based sulfonyl fluorides, the pyridine core of 3-APSF introduces a unique electronic environment—specifically the electron-withdrawing nitrogen at the ortho position relative to the sulfonyl group—which significantly enhances the electrophilicity of the sulfur(VI) center while maintaining hydrolytic stability.

This note provides validated protocols for utilizing 3-APSF as a "SuFEx Hub," enabling the modular construction of covalent drugs, activity-based probes (ABPs), and functionalized polymers.

Technical Background & Mechanism

The "Goldilocks" Electrophile

SuFEx, termed the "next generation of click chemistry" by Sharpless et al., relies on the unique stability-reactivity balance of the S(VI)-F bond.[1][2] Sulfonyl fluorides are resistant to reduction and hydrolysis (stable in plasma and aqueous buffer) but react exclusively with nucleophiles (amines, phenols, silyl ethers) under specific activation conditions (catalysis or protein microenvironment).

Why this compound?

  • Electronic Activation: The pyridine nitrogen withdraws electron density from the ring, making the sulfonyl fluoride at the C2 position more electrophilic than its phenyl analogs (e.g., 3-aminobenzenesulfonyl fluoride). This allows for faster click reactions or reactivity with weaker nucleophiles (e.g., tyrosine/serine in proteins).[3]

  • Bifunctionality:

    • The Amine (

      
      ):  Serves as the "Payload Handle." It can be derivatized via standard amide coupling or reductive amination without decomposing the sulfonyl fluoride.
      
    • The Sulfonyl Fluoride (

      
      ):  Serves as the "Click Warhead."[4][5] It remains latent until activated for target engagement.
      
Mechanistic Pathway

The workflow involves a two-stage assembly.[6][7] First, the amine is reacted to attach a ligand (drug/fluorophore). Second, the resulting probe utilizes the


 warhead to covalently modify a target.[3]

SuFEx_Pathway cluster_0 Stage 1: Probe Assembly cluster_1 Stage 2: Click Reaction Start 3-APSF (Bifunctional Hub) Step1 Amine Functionalization (Amide Coupling/Urea Formation) Start->Step1 R-COOH / R-NCO Intermediate SuFEx-Ready Probe (Latent Warhead) Step1->Intermediate Stable SO2F Step2 SuFEx Activation (Protein Pocket or Catalyst) Intermediate->Step2 Target Engagement Outcome Covalent Adduct (Sulfonamide/Sulfonate Linkage) Step2->Outcome F- Displacement

Figure 1: The sequential assembly logic of 3-APSF. The amine is derivatized first, preserving the SO2F warhead for the final click event.

Experimental Protocols

Protocol A: Derivatization of the Amine (Payload Attachment)

Objective: To attach a carboxylic acid-containing drug or fluorophore to 3-APSF without hydrolyzing the sulfonyl fluoride.

Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid Payload (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Activation: Dissolve the Carboxylic Acid payload and DIPEA in anhydrous DMF. Add HATU and stir for 5 minutes at room temperature (RT) to form the activated ester.

  • Coupling: Add 3-APSF to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[7]

    • Quality Check: The LC-MS should show the mass of [Product + H]+. Ensure the characteristic loss of HF is not observed (which would indicate hydrolysis).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography.

    • Note: Avoid nucleophilic solvents (MeOH) in the mobile phase if the column is run under basic conditions, although

      
       is generally stable.
      
Protocol B: SuFEx Click Reaction (Protein Labeling)

Objective: To covalently label a target protein using the functionalized 3-APSF probe.

Reagents:

  • Target Protein (

    
     in PBS, pH 7.4)
    
  • 3-APSF Probe (from Protocol A,

    
    )
    
  • (Optional) Catalyst: 1% DMSO (for solubility).

Procedure:

  • Preparation: Dilute the 3-APSF probe from a DMSO stock into the protein solution. Final DMSO concentration should be

    
    .
    
  • Incubation: Incubate at

    
     for 1–4 hours.
    
    • Mechanism:[6][7] The specific binding of the probe to the protein aligns the

      
       with a nucleophilic side chain (Lysine 
      
      
      
      , Tyrosine
      
      
      , or Serine
      
      
      ). The local protein environment catalyzes the fluoride displacement.
  • Quenching: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 minutes.
    
    • Validation: The covalent bond is stable to boiling and reducing conditions.

  • Analysis: Perform SDS-PAGE followed by Western Blot (if biotinylated) or In-Gel Fluorescence (if fluorescent).

Comparative Data: Pyridine vs. Benzene Scaffolds

The following table highlights why 3-APSF is preferred over 3-aminobenzenesulfonyl fluoride for applications requiring higher reactivity or specific solubility profiles.

Feature3-Aminobenzenesulfonyl FluorideThis compound (3-APSF)Implication
Electrophilicity ModerateHigh 3-APSF reacts faster and captures lower-nucleophilicity targets due to the electron-deficient pyridine ring.
Water Solubility LowModerate Pyridine nitrogen can accept H-bonds, improving solubility in biological buffers.
Stability (pH 7.4) High (

)
High (

)
Both are stable enough for biological probing; 3-APSF does not sacrifice stability for reactivity.
Metabolic Liability Standard P450 oxidationPotential N-oxidationPyridine ring offers different metabolic soft spots, useful for diversifying PK properties in drug discovery.

Critical Troubleshooting & Safety

  • Hydrolysis Risk: While stable, avoid storing 3-APSF in wet DMSO for prolonged periods. Always prepare fresh stocks or store frozen in anhydrous DMSO.

  • Off-Target Reactivity: Due to the higher reactivity of the pyridine-2-sulfonyl fluoride, control experiments with a "dummy" probe (lacking the binding ligand) are essential to distinguish specific binding from non-specific labeling.

  • Safety: Sulfonyl fluorides are covalent inhibitors of serine proteases (like PMSF). Handle with gloves and avoid inhalation.

References

  • Sharpless, K. B., et al. (2014).[1][2][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." Proceedings of the National Academy of Sciences (PNAS). Link

  • Cornella, J., et al. (2020).[6][8] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[6] Link[8]

  • Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. Link

Sources

Navigating the Covalent Landscape: Application and Protocols for 3-Aminopyridine-2-sulfonyl Fluoride in Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive investigation of the scientific literature and chemical supplier databases indicates that 3-Aminopyridine-2-sulfonyl fluoride (3A-2S-F) is not a currently documented or commercially available reagent for protein labeling. The following guide has been expertly curated to address the core scientific interest in sulfonyl fluoride-based covalent probes by focusing on a well-established and functionally analogous class of reagents: Aryl Sulfonyl Fluorides, with a special focus on kinase-targeted probes. This document will provide the in-depth technical details, protocols, and mechanistic insights applicable to this validated class of reagents, thereby serving the intended audience of researchers, scientists, and drug development professionals.

Introduction: The Rise of "Beyond Cysteine" Covalent Probes

Covalent protein modification has become an indispensable tool in chemical biology and drug discovery, offering unparalleled advantages in potency, duration of action, and the ability to probe complex biological systems. While traditional covalent strategies have heavily focused on the nucleophilic cysteine residue, the relatively low abundance of cysteines in protein binding sites has spurred the development of electrophiles that can target other nucleophilic amino acids.

Sulfonyl fluorides (SFs) have emerged as a premier class of "privileged" electrophiles for this purpose.[1] Unlike more aggressive sulfonyl chlorides, the sulfonyl fluoride moiety exhibits a "Goldilocks" reactivity: stable enough to be biocompatible and resist hydrolysis, yet reactive enough to form covalent bonds with a range of nucleophilic residues within the specific microenvironment of a protein binding pocket.[2] This context-dependent reactivity is the cornerstone of the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" paradigm.[1]

Aryl sulfonyl fluorides can covalently modify a variety of amino acid residues, including:

  • Tyrosine: The phenolic hydroxyl group is a primary target.

  • Lysine: The ε-amino group can be targeted.[3]

  • Serine and Threonine: The hydroxyl side chains are also potential nucleophiles.

  • Histidine: The imidazole side chain can be modified.[4]

The 3-aminopyridine scaffold, while not documented in the specific context of 3A-2S-F, is a well-known "hinge-binding" motif in many kinase inhibitors. This suggests that a hypothetical 3A-2S-F probe would likely be intended for kinase-targeted applications, where the aminopyridine moiety directs the sulfonyl fluoride "warhead" to the ATP-binding site.

The Mechanism of Covalent Modification: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent labeling of a protein by an arylsulfonyl fluoride probe proceeds through the SuFEx mechanism. This is not a simple nucleophilic substitution but rather a "proximity-induced" reaction. The initial, reversible binding of the probe to the target protein is critical. This binding event positions the sulfonyl fluoride group in close proximity to a nucleophilic amino acid residue in the binding pocket. The local protein microenvironment then facilitates the displacement of the fluoride ion, leading to the formation of a stable covalent sulfonamide or sulfonate ester bond.

SuFEx_Mechanism cluster_0 Reversible Binding cluster_1 Covalent Modification Probe Aryl-SO2F Complex Probe•Protein Complex Probe->Complex K_on / K_off Protein Protein (Target) Protein->Complex Covalent_Adduct Covalently Labeled Protein Complex->Covalent_Adduct k_inact

Caption: The two-step mechanism of covalent protein labeling by an arylsulfonyl fluoride probe.

Applications in Chemical Biology and Drug Discovery

Aryl sulfonyl fluoride probes are versatile tools with a wide range of applications:

  • Activity-Based Protein Profiling (ABPP): These probes can be used to map the functional state of enzyme families in complex proteomes.

  • Covalent Inhibitor Development: The sulfonyl fluoride warhead can be incorporated into known ligand scaffolds to create potent and selective covalent inhibitors.[5]

  • Target Identification and Validation: Chemoproteomic approaches using clickable arylsulfonyl fluoride probes can identify the protein targets of small molecules.

  • Mapping Ligandable Pockets: The broad reactivity of sulfonyl fluorides allows for the discovery of novel, previously "undrugged" binding sites on proteins.

Experimental Protocols

The following protocols provide a general framework for the use of arylsulfonyl fluoride probes in protein labeling experiments. Note: These are starting points and may require optimization for specific proteins and probes.

General Protocol for In Vitro Protein Labeling

This protocol is suitable for confirming the covalent modification of a purified protein by an arylsulfonyl fluoride probe.

Materials:

  • Purified target protein

  • Arylsulfonyl fluoride probe (e.g., a kinase-targeted probe)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • DMSO (for dissolving the probe)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE materials

  • Mass spectrometer (for confirming covalent modification)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-5 µM).

  • Probe Preparation: Prepare a stock solution of the arylsulfonyl fluoride probe in DMSO (e.g., 10 mM).

  • Labeling Reaction: Add the probe to the protein solution to achieve the desired final concentration (e.g., a 1:1 to 10:1 molar ratio of probe to protein). Include a DMSO-only control.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). Time-course experiments are recommended to determine the optimal incubation time.

  • Quenching: (Optional) Stop the reaction by adding a quenching solution.

  • Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any gross changes in the protein.

  • Analysis by Mass Spectrometry: Confirm covalent modification by intact protein mass spectrometry. A mass shift corresponding to the molecular weight of the probe (minus the fluorine atom) should be observed.

Protocol for Chemoproteomic Profiling in Cell Lysate

This protocol outlines a typical workflow for identifying the targets of a clickable arylsulfonyl fluoride probe in a cellular context.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Clickable arylsulfonyl fluoride probe (containing an alkyne or azide handle)

  • BCA protein assay kit

  • Click chemistry reagents (e.g., copper sulfate, a reducing agent like sodium ascorbate, and a fluorescently tagged or biotinylated azide or alkyne)

  • SDS-PAGE materials

  • In-gel fluorescence scanner or streptavidin-HRP for western blotting

Procedure:

  • Cell Culture and Lysis: Culture cells to the desired confluency and harvest. Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Lysate Labeling: Treat the lysate (e.g., 1 mg/mL protein) with the clickable probe (e.g., 1-10 µM) for 1-2 hours at room temperature. Include a DMSO control.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore or biotin) to the probe-labeled proteins.

  • Analysis:

    • Fluorescence: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

    • Biotin: Analyze by western blot using a streptavidin-HRP conjugate.

  • Target Identification (for biotinylated probes):

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Digest the enriched proteins on-bead with trypsin.

    • Identify the proteins by LC-MS/MS.

Chemoproteomics_Workflow Cell_Lysate Cell Lysate Probe_Incubation Incubate with Clickable Aryl-SO2F Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Reporter Tag (Biotin/Fluorophore) Probe_Incubation->Click_Chemistry SDS_PAGE SDS-PAGE Analysis Click_Chemistry->SDS_PAGE Enrichment Streptavidin Enrichment (for Biotin) Click_Chemistry->Enrichment LC_MS LC-MS/MS for Target Identification Enrichment->LC_MS

Caption: A typical workflow for chemoproteomic profiling using a clickable arylsulfonyl fluoride probe.

Quantitative Data Summary

The following table summarizes typical experimental parameters for protein labeling with arylsulfonyl fluoride probes. These values are illustrative and should be optimized for each specific system.

ParameterIn Vitro LabelingCell Lysate Profiling
Protein Concentration 1-10 µM1-5 mg/mL
Probe Concentration 1-50 µM0.1-20 µM
Incubation Time 30 min - 4 hours30 min - 2 hours
Incubation Temperature 4°C, RT, or 37°C4°C or RT
pH 7.0 - 8.57.0 - 8.0

Troubleshooting and Considerations

  • Probe Solubility: Arylsulfonyl fluoride probes are often hydrophobic. Ensure complete dissolution in DMSO before adding to aqueous buffers to avoid precipitation.

  • Non-specific Labeling: At high concentrations or long incubation times, non-specific labeling can occur. Optimize these parameters to maximize specific labeling.

  • Confirmation of Covalent Modification: Always confirm covalent modification by mass spectrometry.

  • Safety: Handle all chemical reagents with appropriate personal protective equipment in a well-ventilated area.

Conclusion

Aryl sulfonyl fluorides are powerful and versatile tools for the covalent modification of proteins. Their unique reactivity profile, which extends beyond cysteine to other nucleophilic amino acids, has significantly expanded the landscape of covalent chemical biology. While this compound itself is not an established reagent, the principles and protocols outlined here for well-characterized arylsulfonyl fluoride probes provide a solid foundation for researchers to explore this exciting area of chemical biology and drug discovery.

References

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Am Ende, C. W., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(7), 1275-1282. [Link]

  • Wolan, D. W., & Sharpless, K. B. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2139–2151. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Kelly, J. W., et al. (2015). A Proximity-Driven Covalent Reaction for Selective Protein Modification. Journal of the American Chemical Society, 137(15), 4984–4987. [Link]

  • Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(7), 1275-1282. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Parker, C. G., et al. (2017). A chemical proteomics platform to identify covalent protein-ligand interactions. Nature Chemical Biology, 13(3), 268–275. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Aminopyridine-2-sulfonyl fluoride (3-APSF)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Stable" Warhead Paradox

Welcome. If you are working with 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) , you are likely engaging in Sulfur-Fluoride Exchange (SuFEx) chemistry or developing covalent inhibitors.

The Central Challenge: While sulfonyl fluorides are famously touted as "water-stable" alternatives to sulfonyl chlorides, 3-APSF presents a unique dual-threat:

  • The 2-Pyridyl Effect: Sulfonyl groups at the 2-position of pyridine are electronically destabilized compared to the 3- or 4-positions. While the fluoride is more robust than the chloride, it is still prone to hydrolysis or

    
     extrusion under forcing conditions.
    
  • Amphoteric Interference: The C3-amino group and the pyridine nitrogen create a basic motif that interacts strongly with acidic stationary phases (silica), leading to severe tailing and yield loss during chromatography.

This guide moves beyond standard protocols to address these specific structural liabilities.

Part 1: Purification Decision Matrix

Before choosing a method, assess your crude purity. Do not default to flash chromatography if crystallization is viable.

PurificationStrategy Start Crude 3-APSF Isolated TLC TLC Analysis (DCM:MeOH 95:5) Start->TLC PurityCheck Major Impurities? TLC->PurityCheck Recryst Recrystallization (Preferred) PurityCheck->Recryst < 10% Impurity (Crystalline solid) Flash Flash Chromatography (Buffered Silica) PurityCheck->Flash > 10% Impurity (Oily/Complex mix) Wash Acid/Base Extraction (Risk of Hydrolysis) PurityCheck->Wash Only Inorganic Salts QC QC: 19F NMR & LC-MS Recryst->QC Flash->QC Wash->QC

Caption: Logical workflow for selecting the purification method based on crude profile. Recrystallization is prioritized to minimize silica-induced decomposition.

Part 2: Troubleshooting & FAQs

Issue 1: "My compound streaks/tails on the column and yield is low."

Diagnosis: Silica gel is acidic (


). The basic nitrogen of the pyridine ring and the exocyclic amine are protonating and binding to silanol groups.
The Fix:  You must neutralize the stationary phase.
  • Protocol: Pre-treat your silica column with 1% Triethylamine (Et3N) in your non-polar solvent (e.g., Hexanes) before loading.

  • Eluent: Use a gradient of DCM / MeOH (98:2 to 90:10) containing 0.5% Et3N .

  • Alternative: Use Neutral Alumina instead of silica. It is far gentler on basic sulfonyl fluorides and prevents the acid-catalyzed hydrolysis of the S-F bond.

Issue 2: "I see a new spot on TLC that doesn't move (Baseline)."

Diagnosis: Hydrolysis. The sulfonyl fluoride (


) has hydrolyzed to the sulfonic acid (

) or sulfonate salt. This often happens if the crude was left in wet basic solvents or exposed to heat during evaporation. The Fix:
  • Prevention: Never use aqueous basic workups (e.g., NaOH washes) for extended periods. While S-F is stable to water, it is not stable to hydroxide at high concentrations.

  • Recovery: Sulfonic acids are highly polar. You can try to re-fluorinate the crude mixture using Et3N·3HF or Selectfluor , but it is often more efficient to discard the baseline fraction.

Issue 3: "The solid turns yellow/brown upon storage."

Diagnosis: Oxidation of the amine or intermolecular polymerization. The Fix:

  • Store as the HCl salt if possible (requires careful preparation: treat with anhydrous HCl in dioxane, filter immediately). The protonated amine is electron-withdrawing, which actually stabilizes the sulfonyl fluoride against hydrolysis, though it deactivates it for SuFEx.

  • Store under Argon at -20°C.

Part 3: Validated Purification Protocols

Method A: Recrystallization (The Gold Standard)

Best for: Removing trace precursors (sulfonyl chlorides) and inorganic salts.

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Anti-Solvent n-Heptane or Hexanes
Temperature Dissolve at 40°C (Do not boil; risk of

loss). Cool to -20°C.

Step-by-Step:

  • Dissolve crude 3-APSF in the minimum amount of warm EtOAc (approx. 35-40°C).

  • Filter while warm to remove insoluble inorganic salts (e.g., KHF2 residues).

  • Slowly add n-Heptane dropwise until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow to stand at Room Temp for 1 hour, then move to -20°C freezer overnight.

  • Filter crystals and wash with cold Heptane.

Method B: Buffered Flash Chromatography

Best for: Complex mixtures or oil residues.

Reagents:

  • Silica Gel (40-63 µm)

  • Triethylamine (Et3N)[1]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Protocol:

  • Slurry Pack: Prepare silica slurry in DCM containing 1% Et3N . Pour into column.

  • Flush: Run 2 column volumes of DCM + 1% Et3N to neutralize acidic sites.

  • Load: Dissolve sample in minimal DCM (avoid DMF/DMSO loading if possible).

  • Elute: Run gradient:

    • 0-5 min: 100% DCM (+ 0.5% Et3N)

    • 5-20 min: 0%

      
       5% MeOH in DCM (+ 0.5% Et3N)
      
  • Monitor: 3-APSF usually elutes early compared to the sulfonic acid.

  • Evaporate: Rotovap at < 40°C . High heat can degrade the sulfonamide if traces of base remain.

Part 4: Quality Control (Self-Validation)

Before proceeding to your biological assay or click reaction, validate the integrity of the "Warhead" (S-F bond).

  • 19F NMR (Critical):

    • Look for a singlet (or doublet if coupling to H) around +64 to +66 ppm (relative to CFCl3).

    • Warning Sign: A shift toward -120 ppm or disappearance indicates hydrolysis (fluoride ion release) or loss of the group.

  • LC-MS:

    • Run in Positive Mode .

    • Note that S-F bonds can sometimes hydrolyze on the MS source. If you see the mass for

      
      , check the NMR to confirm if it's real hydrolysis or an artifact.
      

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on S-F stability and purification).

  • Jones, L. H., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. (Review of synthesis and handling of heteroaryl sulfonyl fluorides).

  • Cornella, J., et al. (2019). "Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. (Discusses handling of amino-substituted sulfonyl fluorides).

  • Lirias, K. U. (2022). "Synthesis of Sulfonyl Fluorides under Mechanochemical Conditions." (Highlights non-aqueous purification techniques).

Sources

Technical Support Center: 3-Aminopyridine-2-sulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Aminopyridine-2-sulfonyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve issues related to byproduct formation, ensuring the success of your synthetic endeavors.

Introduction: The Duality of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery, possessing both a nucleophilic amino group and an electrophilic sulfonyl fluoride. This unique combination allows for a variety of synthetic transformations but also presents challenges in controlling reactivity and preventing the formation of unwanted byproducts. This guide will delve into the common side reactions and provide practical solutions to mitigate them.

FAQ 1: Hydrolysis to 3-Aminopyridine-2-sulfonic Acid

Question: I am observing a significant amount of a highly polar, water-soluble byproduct in my reaction mixture that does not correspond to my desired product. Could this be the sulfonic acid?

Answer: Yes, it is highly probable that you are observing the formation of 3-aminopyridine-2-sulfonic acid due to the hydrolysis of the sulfonyl fluoride group. While sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts, they are not entirely inert, especially under certain conditions.[1][2][3]

Troubleshooting Guide: Hydrolysis

Root Cause Analysis:

  • Presence of Water: The most common cause is the presence of adventitious or excess water in the reaction mixture. This can be introduced through wet solvents, reagents, or glassware.

  • Basic Conditions: While sulfonyl fluorides are relatively stable at neutral pH, their hydrolysis can be accelerated under basic conditions.[3]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrolysis.

Recommended Solutions:

Solution Detailed Protocol Scientific Rationale
Stringent Anhydrous Conditions 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Dry all solid reagents under high vacuum before use.Minimizing the presence of water, a key reactant in the hydrolysis of the sulfonyl fluoride, will significantly reduce the formation of the corresponding sulfonic acid.
Control of pH 1. If a base is required, consider using a non-nucleophilic, hindered base such as 2,6-lutidine or proton sponge. 2. Alternatively, perform the reaction under neutral or slightly acidic conditions if the desired transformation allows.Avoiding strongly basic conditions can slow down the rate of nucleophilic attack by hydroxide ions on the sulfonyl fluoride group.
Temperature Management 1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Consider extending the reaction time at a lower temperature instead of increasing the temperature to drive the reaction to completion.The rate of most chemical reactions, including hydrolysis, increases with temperature. By maintaining a lower temperature, you can selectively favor the desired reaction pathway if it has a lower activation energy than hydrolysis.

FAQ 2: Intermolecular Dimerization and Oligomerization

Question: My reaction is producing a complex mixture of higher molecular weight species, and my starting material is being consumed rapidly. What could be causing this?

Answer: You are likely observing intermolecular reactions, where one molecule of this compound reacts with another. The nucleophilic 3-amino group of one molecule can attack the electrophilic sulfonyl fluoride of another, leading to the formation of a sulfonamide dimer, and subsequently, trimers and oligomers.

Troubleshooting Guide: Dimerization and Oligomerization

Root Cause Analysis:

  • High Concentration: At higher concentrations, the probability of intermolecular collisions increases, favoring dimerization and oligomerization.

  • Presence of a Base: A base can deprotonate the amino group, increasing its nucleophilicity and accelerating the rate of intermolecular attack.

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the self-reaction to occur.

Recommended Solutions:

Solution Detailed Protocol Scientific Rationale
High Dilution Conditions 1. Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). 2. If adding a reagent, use a syringe pump for slow addition to maintain a low instantaneous concentration of the reagent.By increasing the volume of the solvent, you decrease the concentration of the reactant, thereby reducing the frequency of intermolecular collisions that lead to dimerization and favoring the desired intramolecular or desired intermolecular reaction with another reagent.
Use of a Protecting Group 1. Protect the 3-amino group with a suitable protecting group (e.g., Boc, Cbz) before subsequent reactions involving the sulfonyl fluoride. 2. The protecting group can be removed in a later step.Protecting the nucleophilic amino group prevents it from reacting with the electrophilic sulfonyl fluoride of another molecule, thus completely inhibiting the dimerization pathway.
Catalyst Selection 1. For reactions with external nucleophiles, consider using a catalyst that selectively activates the sulfonyl fluoride without significantly increasing the nucleophilicity of the 3-amino group. Lewis acids like Ca(NTf₂)₂ have been reported for this purpose.A suitable catalyst can lower the activation energy for the desired reaction, allowing it to proceed under milder conditions where the uncatalyzed self-reaction is slow.

FAQ 3: Intramolecular Cyclization to Pyridothiazine-1,1-dioxide

Question: I have isolated a byproduct with a mass that is consistent with the loss of HF from my starting material. Is this an intramolecular cyclization product?

Answer: Yes, this is a strong indication of intramolecular cyclization. In the presence of a base or upon heating, the 3-amino group can attack the adjacent sulfonyl fluoride, leading to the formation of a fused heterocyclic system, a pyridothiazine-1,1-dioxide, with the elimination of hydrogen fluoride. The formation of similar pyridothiazine structures has been documented in the literature.[4][5][6]

Troubleshooting Guide: Intramolecular Cyclization

Root Cause Analysis:

  • Basic Conditions: A base will deprotonate the amino group, making it a more potent intramolecular nucleophile.

  • High Temperatures: Thermal energy can promote the cyclization reaction.

  • Solvent Effects: The choice of solvent can influence the rate of cyclization. Polar aprotic solvents may facilitate this reaction.

Recommended Solutions:

Solution Detailed Protocol Scientific Rationale
Avoid Strong Bases 1. If a base is necessary, use a stoichiometric amount of a weak, non-nucleophilic base. 2. Alternatively, consider running the reaction under neutral or slightly acidic conditions if compatible with your desired transformation.Minimizing the concentration of the deprotonated, highly nucleophilic amine will disfavor the intramolecular cyclization pathway.
Low-Temperature Reactions 1. Conduct the reaction at or below room temperature. 2. If the reaction is sluggish, consider longer reaction times at a lower temperature rather than increasing the heat.The intramolecular cyclization likely has a significant activation energy barrier. Performing the reaction at a lower temperature can help to suppress this unwanted side reaction.
Protect the Amino Group 1. Temporarily protect the 3-amino group with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in intramolecular reactions.A protected amino group is no longer nucleophilic and cannot participate in the intramolecular cyclization reaction.
Visualization of Potential Byproduct Pathways

Byproducts This compound This compound 3-Aminopyridine-2-sulfonic Acid 3-Aminopyridine-2-sulfonic Acid This compound->3-Aminopyridine-2-sulfonic Acid Hydrolysis (H₂O) Sulfonamide Dimer Sulfonamide Dimer This compound->Sulfonamide Dimer Intermolecular Reaction Pyridothiazine-1,1-dioxide Pyridothiazine-1,1-dioxide This compound->Pyridothiazine-1,1-dioxide Intramolecular Cyclization (-HF)

Caption: Potential byproduct pathways of this compound.

Analytical Strategies for Byproduct Identification

A crucial step in troubleshooting is the accurate identification of byproducts. Here are some recommended analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying products and byproducts in a reaction mixture.[7][8][9][10][11][12]

    • Expected Observations:

      • 3-Aminopyridine-2-sulfonic Acid: Look for a mass corresponding to [M-F+OH]. This compound will likely have a much shorter retention time on a reverse-phase column due to its high polarity.

      • Sulfonamide Dimer: Expect a mass corresponding to [2M-HF].

      • Pyridothiazine-1,1-dioxide: Look for a mass corresponding to [M-HF].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to confirm the identity of byproducts.

    • ¹⁹F NMR: The disappearance of the sulfonyl fluoride signal and the appearance of a new fluoride signal (from HF or a salt) can be indicative of byproduct formation.

    • ¹H and ¹³C NMR: The spectra of the pyridothiazine-1,1-dioxide will show characteristic shifts for the fused ring system.[4][13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the progress of the reaction and quantify the formation of byproducts relative to the desired product.[7][15][16][17][18]

Troubleshooting Workflow

Troubleshooting cluster_0 Problem Identification cluster_1 Analysis cluster_2 Byproduct Identification cluster_3 Solution Implementation Low Yield / Complex Mixture Low Yield / Complex Mixture LC-MS Analysis LC-MS Analysis Low Yield / Complex Mixture->LC-MS Analysis NMR Analysis NMR Analysis LC-MS Analysis->NMR Analysis Hydrolysis Product Hydrolysis Product NMR Analysis->Hydrolysis Product Dimerization Product Dimerization Product NMR Analysis->Dimerization Product Cyclization Product Cyclization Product NMR Analysis->Cyclization Product Anhydrous Conditions Anhydrous Conditions Hydrolysis Product->Anhydrous Conditions High Dilution High Dilution Dimerization Product->High Dilution Protecting Group Protecting Group Dimerization Product->Protecting Group Cyclization Product->Protecting Group Low Temperature Low Temperature Cyclization Product->Low Temperature

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • BenchChem. (2025).
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • Gloc, M., et al. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 21(23), 9122.
  • BenchChem. (2025).
  • CCS Chemistry. (2023).
  • ACS Publications. (2011).
  • Royal Society of Chemistry. (2025). Sulfur fluoride exchange with carbon pronucleophiles.
  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Food Safety and Inspection Service. (2009).
  • PubMed. (2023).
  • PMC. (2019).
  • Nature Reviews Chemistry. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • BenchChem. (2025).
  • MDPI. (2023).
  • PMC. (2026). A General Amino–(Hetero)arylation of Simple Olefins with (Hetero)aryl Sulfonamides Enabled by an N-Triazinyl Group.
  • Enlighten Theses. (2017). Tuning the sulfonyl fluoride warhead towards new proteasome inhibitors.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Springer. (2016).
  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (2024).
  • Royal Society of Chemistry. (2023). Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N -aminosulfonamides.
  • PubMed. (2020).
  • ACS Publications. (n.d.).
  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • PMC. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?
  • Royal Society of Chemistry. (n.d.). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids.
  • PubMed. (2018). Iodine-Mediated Difunctionalization of Imidazopyridines with Sodium Sulfinates: Synthesis of Sulfones and Sulfides.

Sources

Validation & Comparative

Technical Guide: 3-Aminopyridine-2-sulfonyl Fluoride (3-APSF) in Covalent Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) represents a "Goldilocks" scaffold in the realm of covalent drug discovery, distinct from traditional reagents like PMSF. While PMSF is a hyper-reactive, hydrolytically unstable "blunt instrument" for total protease inhibition, 3-APSF is a tunable, latent electrophile designed for targeted covalent modification (SuFEx chemistry). Its pyridine core confers superior aqueous solubility compared to benzenesulfonyl fluorides, while the 3-amino group provides a critical vector for ligand expansion without compromising the warhead's stability.

The Paradigm Shift: From "Bomb" to "Sniper"

To understand the utility of 3-APSF, one must contrast it with the historical standard: PMSF .

  • PMSF (The Bomb): A highly reactive serine trap.[1] It hydrolyzes rapidly in water (

    
     min), forcing researchers to add it immediately before use. It indiscriminately obliterates active site serines.
    
  • 3-APSF (The Sniper): A "SuFBit" (Sulfonyl Fluoride Bit).[2] It utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry.[3] The S-F bond is surprisingly stable in plasma and buffer but becomes hyper-reactive only when properly positioned within a protein pocket, often aided by local proton transfers (e.g., from a Tyrosine phenol or Lysine amine).

Comparative Landscape: Sulfonyl Fluoride Classes[4]
FeaturePMSF Benzenesulfonyl Fluoride 3-APSF (Hero) Ethenesulfonyl Fluoride (ESF)
Core Structure BenzylPhenylPyridine Alkene
Primary Use Lysis Buffer AdditiveBasic SuFEx ScaffoldFragment-Based Discovery Covalent "Glue" / Michael Acceptor
Reactivity High (Non-specific)Low (Latent)Tunable (Latent) Extreme (Michael + SuFEx)
Aq. Solubility Poor (requires EtOH/IPA)LowModerate-High (Pyridine N)Moderate
Hydrolysis

Minutes (<2 hrs)Days/WeeksDays Hours
Target Residues Serine (Active Site)Tyr, Lys, His, SerTyr, Lys, His, Ser Cys, Lys, Tyr, His

Mechanistic Deep Dive: The 3-APSF Advantage

Electronic Tuning

The 3-APSF scaffold offers a unique electronic environment:

  • Pyridine Core (Electron Withdrawal): The nitrogen atom in the ring pulls electron density, making the sulfur center more electrophilic than a standard benzene ring. This compensates for the inherent stability of the S-F bond, ensuring it reacts once bound.

  • 3-Amino Group (Resonance Donation): The amino group acts as an electron donor (

    
     effect). This counteracts the pyridine's pull slightly, preventing the molecule from becoming too reactive (which would lead to hydrolysis).
    
  • Vectorization: The

    
     is not just for electronics; it is a synthetic handle. You can couple carboxylic acids to this amine to create a library of probes without destroying the sulfonyl fluoride warhead.
    
Mechanism of Action (SuFEx)

Unlike sulfonyl chlorides (which follow an associative


-like mechanism that is water-sensitive), sulfonyl fluorides like 3-APSF often require a "helper" to eject the fluoride. Inside a protein pocket, a neighboring residue (like Histidine) often acts as a general base, or the H-bond network stabilizes the transition state, allowing the specific attack of a nucleophile (Tyr-OH or Lys-NH2).

SuFEx_Mechanism Latent Latent 3-APSF (Stable in Buffer) Binding Protein Binding (Non-covalent) Latent->Binding Kd (Affinity) Hydrolysis Hydrolysis (Sulfonic Acid - Dead) Latent->Hydrolysis Very Slow (k_hyd) Activation Transition State (H-bond assisted F- departure) Binding->Activation Proximity Covalent Covalent Adduct (Sulfonylated Protein) Activation->Covalent SuFEx (k_inact)

Caption: The SuFEx mechanism relies on protein binding to activate the latent warhead, minimizing off-target hydrolysis.

Experimental Protocols

Protocol A: Synthesis of a 3-APSF Probe (Amide Coupling)

Objective: To attach a recognition element to the 3-APSF scaffold without hydrolyzing the fluoride.

Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid Ligand (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add DIPEA, followed immediately by This compound .

  • Reaction: Stir at RT for 4–16 hours. Note: Do not heat >50°C, as thermal instability of the S-F bond may increase.

  • Workup: Dilute with EtOAc, wash with water (quickly) and brine. The S-F bond is stable enough for aqueous workup if done rapidly and at neutral/acidic pH.

  • Purification: Flash chromatography (Silica). Avoid MeOH in the eluent if possible, as transesterification/solvolysis can occur over long periods; use Acetone/Hexanes or EtOAc/Hexanes.

Protocol B: Comparative Hydrolysis Assay (NMR)

Objective: To quantify the superior stability of 3-APSF vs. PMSF.

Materials:

  • 
    -DMSO
    
  • 
     Phosphate Buffer (pH 7.4)
    
  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Preparation: Dissolve 3-APSF (10 mM) and Internal Standard in 0.5 mL

    
    -DMSO.
    
  • Initiation: Add 0.1 mL of

    
     buffer (pH 7.4) to the NMR tube. Time 
    
    
    
    .
  • Monitoring: Acquire

    
     and 
    
    
    
    NMR spectra every 30 minutes for 24 hours.
  • Data Analysis:

    • Track the disappearance of the sulfonyl fluoride peak in

      
       NMR (typically +60 to +70 ppm range).
      
    • Track the appearance of the sulfonic acid (hydrolysis product).

    • Expected Result: PMSF signal vanishes within 2 hours. 3-APSF signal remains >90% intact after 24 hours.

Protocol C: Intact Protein Labeling (LC-MS)

Objective: To validate covalent modification of a target protein (e.g., BSA or Carbonic Anhydrase).

Workflow:

  • Incubation: Incubate Protein (

    
    ) with 3-APSF probe (
    
    
    
    , 10x excess) in PBS (pH 7.4) at 37°C for 4–24 hours.
  • Quenching: Unlike other electrophiles, you do not need to quench immediately due to low background reactivity, but adding excess free amine (e.g., hydroxylamine) can stop the reaction.

  • Desalting: Pass sample through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted probe.

  • Analysis: Inject on LC-MS (Q-TOF or Orbitrap).

  • Validation: Deconvolute the mass spectrum. Look for a mass shift of +Probe MW - 20 Da (Loss of HF is characteristic of SuFEx on Tyrosine/Lysine).

Visualizing the Discovery Workflow

The following diagram illustrates how 3-APSF is used in Fragment-Based Drug Discovery (FBDD) compared to traditional screening.

Workflow cluster_0 Library Construction cluster_1 Screening cluster_2 Hit Validation Scaffold 3-APSF Scaffold (Pyridine-SF-NH2) Coupling Amide Coupling (High Throughput) Scaffold->Coupling Acids Diverse Carboxylic Acids (R-COOH) Acids->Coupling Incubation Incubate with Target Protein (24h, pH 7.4) Coupling->Incubation SuFBit Library LCMS Intact Protein LC-MS Incubation->LCMS Hit Mass Shift Observed (+Ligand - HF) LCMS->Hit Deconvolution PeptideMap Peptide Mapping (Identify Residue: Tyr/Lys) Hit->PeptideMap

Caption: Workflow for utilizing 3-APSF in covalent fragment screening (SuFBits).

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." Journal of Medicinal Chemistry. Link

  • Kessler, D., et al. (2018). "SuFEx-Based Fragment Screening for Covalent Ligand Discovery." ACS Chemical Biology. Link

  • GoldBio Technical Guide. (2024). "3 Key Differences Between AEBSF and PMSF Protease Inhibitors." Link

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

Sources

Comparative Guide: 3-Aminopyridine-2-sulfonyl fluoride (3-AP-SF) vs. Alternative Covalent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heteroaryl Advantage

In the landscape of covalent drug discovery and chemical proteomics, 3-Aminopyridine-2-sulfonyl fluoride (3-AP-SF) represents a privileged "linker-ready" scaffold that bridges the gap between highly reactive sulfonyl chlorides and the more latent benzenesulfonyl fluorides.

While traditional covalent warheads like acrylamides are restricted to cysteine targeting, sulfonyl fluorides (SFs) offer residue-agnostic reactivity (targeting Tyr, Lys, His, Ser, Thr).[1][2][3][4] 3-AP-SF distinguishes itself from standard phenyl-SF probes through two critical features:

  • Electronic Activation: The pyridine nitrogen at the ortho position (2-position) exerts a strong inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the sulfur center compared to benzenesulfonyl fluoride.

  • Synthetic Versatility: The 3-amino group serves as a non-interfering synthetic handle, allowing rapid attachment of recognition elements (ligands) via standard amide coupling without compromising the warhead's stability.

This guide compares 3-AP-SF against standard Phenyl-SFs, Fluorosulfates, and Acrylamides to assist researchers in selecting the optimal warhead for targeted covalent inhibitor (TCI) design.

Mechanistic Comparison & Reactivity Profile[5][6]

The "Pyridine Effect" on Sulfonyl Fluoride Reactivity

The reactivity of SuFEx (Sulfur-Fluoride Exchange) warheads is governed by the electrophilicity of the sulfur atom and the stability of the fluoride leaving group.

  • Benzenesulfonyl Fluoride (Phenyl-SF): The standard baseline. Stable in aqueous buffer, reacts with nucleophiles only in the presence of specific protein microenvironments (e.g., H-bond donors stabilizing the fluoride).

  • This compound (3-AP-SF): The pyridine nitrogen withdraws electron density from the ring, making the sulfonyl sulfur more electropositive. This lowers the activation energy for nucleophilic attack by protein residues. However, unlike highly reactive sulfonyl chlorides, it retains sufficient aqueous stability to allow for intracellular target engagement.

Comparative Matrix: 3-AP-SF vs. Alternatives
Feature3-AP-SF (Heteroaryl-SF) Phenyl-SF (Standard) Fluorosulfate (-OSO₂F) Acrylamide
Primary Targets Tyr, Lys, His, Ser (Broad)Tyr, Lys (Context dependent)Tyr, Lys (Strict context)Cys (Specific)
Intrinsic Reactivity High (Activated by Pyridine N)Moderate Low (Latent)High (Thiol specific)
Aqueous Stability Moderate (Hours to Days)High (Days to Weeks)Very High (Weeks)High
Synthetic Utility High (3-NH₂ handle ready)Moderate (Requires functionalization)ModerateHigh
Metabolic Stability Tunable (Pyridine reduces logP)ModerateHighLow (Glutathione conjugation)

Experimental Data & Protocols

Protocol A: Synthesis of a Targeted Probe using 3-AP-SF

Objective: To conjugate a carboxylic acid-containing ligand (pharmacophore) to the 3-AP-SF scaffold.

Reagents:

  • Ligand-COOH (1.0 equiv)

  • This compound (1.1 equiv)[5]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Workflow:

  • Activation: Dissolve Ligand-COOH in DMF (0.1 M). Add DIPEA and HATU. Stir for 5 min at RT to form the activated ester.

  • Coupling: Add this compound. The 3-amino group is sufficiently nucleophilic to react with the active ester, while the 2-sulfonyl fluoride remains intact (SF is stable to HATU/DIPEA conditions).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[6] Note: Avoid heating >40°C to prevent premature hydrolysis of the SF group.

  • Workup: Dilute with EtOAc, wash with dilute citric acid (to remove excess pyridine/DIPEA) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Do not use methanol/water gradients if possible, or keep run times short to avoid hydrolysis.

Protocol B: Kinetic Labeling Assay (k_inact/K_I)

Objective: To measure the labeling efficiency of the 3-AP-SF probe against a recombinant protein target.

Reagents:

  • Recombinant Protein (e.g., 1 µM)

  • 3-AP-SF Probe (varying concentrations: 0, 0.1, 0.5, 1, 5, 10 µM)

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (Avoid DTT/Dithionite as they can reduce other moieties, though SF is reduction-resistant).

Step-by-Step:

  • Incubation: Incubate protein with probe at 37°C.

  • Time-Course: Aliquot samples at t = 0, 15, 30, 60, 120 min.

  • Quenching: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 min. Note: Boiling denatures the protein, stopping the reaction. The covalent bond is stable to boiling.
    
  • Readout: Analyze by Intact Protein LC-MS (deconvolution of mass spectra).

  • Data Analysis: Plot % Labeled Protein vs. Time. Fit to pseudo-first-order kinetics to determine

    
    . Plot 
    
    
    
    vs. [Probe] to determine
    
    
    (max rate) and
    
    
    (binding affinity).

Visualizations

Diagram 1: Electronic Activation & Reactivity Tuning

This diagram illustrates why the pyridine core makes 3-AP-SF more reactive than standard benzene probes.

ReactivityTuning cluster_0 Standard Probe cluster_1 3-AP-SF Scaffold PhenylSF Benzenesulfonyl Fluoride (Phenyl-SF) Reactivity1 Moderate Electrophilicity (Stable Baseline) PhenylSF->Reactivity1 Reactivity2 Enhanced Electrophilicity (Faster Kinetics) Reactivity1->Reactivity2 3-AP-SF is ~10-50x More Reactive PyridineSF This compound (3-AP-SF) Mechanism Pyridine Nitrogen (-I Effect) Withdrawing e- density PyridineSF->Mechanism Ortho-N Activation Mechanism->Reactivity2 Destabilizes S-F Bond

Caption: The ortho-nitrogen in the pyridine ring withdraws electron density, activating the sulfonyl fluoride warhead for faster nucleophilic attack compared to benzene analogs.

Diagram 2: Chemical Proteomics Workflow

How to use 3-AP-SF for target identification.

Workflow Step1 1. Probe Synthesis (Ligand + 3-AP-SF Scaffold) Step2 2. Live Cell Incubation (Probe enters cell, binds target) Step1->Step2 Treat Cells Step3 3. Lysis & Click Chemistry (If probe has alkyne tag) OR Direct digestion Step2->Step3 Harvest Step4 4. Tryptic Digestion (Generate peptides) Step3->Step4 Proteolysis Step5 5. LC-MS/MS Analysis (Identify modified peptide) Step4->Step5 Shotgun Proteomics Step6 6. Data Interpretation (Mass shift: +159 Da for SF adduct) Step5->Step6 Bioinformatics

Caption: Step-by-step workflow for utilizing 3-AP-SF probes in activity-based protein profiling (ABPP).

References

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Nielsen, M. K., et al. (2015).[7] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[7][8][9] Journal of the American Chemical Society.[8] [8]

  • Dong, J., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • BenchChem. (2025). "3-fluoropyridine-4-sulfonyl fluoride Product Guide." BenchChem Data.

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A Senior Application Scientist’s Guide to Evaluating the Efficacy of 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) and its Analogs in Cellular Contexts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals at the forefront of kinase inhibitor discovery, the emergence of novel chemical entities presents both an opportunity and a challenge. The compound 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) represents a compelling, albeit currently uncharacterized, research tool. It merges a privileged kinase-binding scaffold, the aminopyridine core, with a reactive sulfonyl fluoride (SF) electrophile, suggesting its potential as a targeted covalent inhibitor.

While direct, peer-reviewed efficacy data for 3-APSF in specific cell lines is not yet publicly available, this guide serves as a comprehensive framework for its evaluation. We will dissect its postulated mechanism of action, provide a comparative landscape of related aminopyridine-based inhibitors, and furnish detailed, field-proven protocols to empower researchers to independently assess its cellular efficacy and selectivity. This document is designed not as a static data sheet, but as a dynamic, practical guide for rigorous scientific inquiry.

Part 1: Postulated Mechanism of Action - The Covalent Advantage

The structure of 3-APSF strongly implies a function as a targeted covalent kinase inhibitor. This mechanism involves a two-step process: first, the aminopyridine moiety directs the molecule to the ATP-binding pocket of a target kinase through non-covalent interactions (e.g., hydrogen bonding with the hinge region). Following this initial binding, the electrophilic sulfonyl fluoride "warhead" is positioned to react with a nearby nucleophilic amino acid residue, forming a stable, irreversible covalent bond.

Unlike more common covalent warheads that target cysteine, sulfonyl fluorides are known for their ability to react with a broader range of nucleophilic residues, including the conserved catalytic lysine found in the ATP-binding site of virtually all protein kinases.[1][2][3] This reaction is highly specific, driven by the proximity and orientation afforded by the initial binding event. The formation of this covalent bond leads to permanent inactivation of the kinase, offering advantages of prolonged pharmacodynamic effect and high potency.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition Mechanism ATP ATP Kinase Target Kinase ATP->Kinase Binds to (Endogenous) Kinase->Kinase Lysine Conserved Lysine (K) Kinase->Lysine Contains Hinge Hinge Region Kinase->Hinge Contains APSF 3-APSF (Inhibitor) AP_Scaffold Aminopyridine Scaffold APSF->AP_Scaffold Comprises SF_Warhead Sulfonyl Fluoride (SO2F) Warhead APSF->SF_Warhead Comprises AP_Scaffold->Hinge 1. Reversible Binding (H-Bonds) SF_Warhead->Lysine 2. Covalent Bond Formation (Irreversible) start Start seed 1. Seed Cells (96-well plate) start->seed end End incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with 3-APSF (Serial Dilution) incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_reagent 5. Add Luminescent Reagent incubate2->add_reagent read 6. Read Luminescence add_reagent->read analyze 7. Analyze Data (Calculate IC50) read->analyze analyze->end start Start treat 1. Treat Cells with 3-APSF start->treat end End lyse 2. Lyse Cells & Quantify Protein treat->lyse sds_page 3. SDS-PAGE lyse->sds_page transfer 4. Transfer to Membrane sds_page->transfer block 5. Block Membrane transfer->block primary_ab 6. Primary Antibody (p-Target) block->primary_ab secondary_ab 7. Secondary Antibody (HRP) primary_ab->secondary_ab detect 8. ECL Detection & Imaging secondary_ab->detect reprobe 9. Strip & Re-probe (Total Target) detect->reprobe reprobe->end

Caption: General workflow for Western Blot analysis.

Protocol: In Vitro Kinase Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

[4]Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate. This can be measured using various methods, including radioactivity ([γ-³²P]ATP) or, more commonly, luminescence-based assays that detect the amount of ADP produced.

[4][5]Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase, kinase substrate (e.g., a peptide or protein like Myelin Basic Protein), and ATP. 2[6]. Inhibitor Preparation: Prepare a serial dilution of 3-APSF in the appropriate buffer with DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and the inhibitor (or vehicle control). Incubate for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination & Detection: Stop the reaction and detect the signal. For ADP-Glo™ Kinase Assay (a common format):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot the data to determine the biochemical IC50.

start Start mix1 1. Mix Kinase + 3-APSF (Pre-incubation) start->mix1 end End mix2 2. Add ATP + Substrate (Initiate Reaction) mix1->mix2 incubate 3. Incubate at 30°C mix2->incubate terminate 4. Terminate Reaction (Deplete ATP) incubate->terminate detect 5. Add Detection Reagent (Generate Signal) terminate->detect read 6. Read Luminescence detect->read analyze 7. Analyze Data (Calculate IC50) read->analyze analyze->end

Caption: Workflow for an in vitro kinase assay.

Conclusion

This compound stands as a promising chemical tool for kinase research, embodying the potent and durable characteristics of covalent inhibitors. While its specific cellular targets and efficacy profile await elucidation, the scientific rationale for its investigation is strong. By leveraging the comparative data from related aminopyridine inhibitors and diligently applying the detailed protocols within this guide, researchers are well-equipped to unlock the potential of 3-APSF. This systematic approach ensures that the exploration of novel chemical space is conducted with the highest standards of scientific integrity, paving the way for new discoveries in cellular signaling and therapeutic intervention.

References

  • In vitro NLK Kinase Assay. (n.d.). protocols.io. Retrieved from [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). NCBI. Retrieved from [Link]

  • MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. (2025, November 20). Bio-protocol. [Link]

  • Creative Biolabs. (2025, May 27). Western Blot Protocol & Troubleshooting. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). NCBI. Retrieved from [Link]

  • Zhao, Q., Ouyang, X., Wan, X., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(1), 542–545. [Link]

  • Zhao, Q., Ouyang, X., Wan, X., & Taunton, J. (2017). (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate. [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]

  • Zhang, T., & Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(38), 10328-10342. [Link]

  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. Retrieved from [Link]

  • Zhang, T., & Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC. [Link]

  • Zhang, T., & Jones, L. H. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Aminopyridine: A Comprehensive Overview. [Link]

  • Luisi, R., Andresini, M., Natho, P., Serbetci, D., & Marraffa, L. (2024). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

  • Adegoke, R. O., & Ximba, B. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Reviews, 3(3), 209-224. [Link]

  • Lv, R., Wang, X., Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]

  • Al-Masoudi, N. A., Al-Salihi, A. A., & Al-Amiery, A. A. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 12(1), 1-13. [Link]

  • Natho, P. (2022, January 27). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. [Link]

  • La-Venia, A., & Ball, N. D. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

  • Popin, E., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192-197. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938435. [Link]

  • Sestak, V., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 2657. [Link]

  • Hvizdáková, N., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 27(3), 1145. [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. [Link]

  • Elkins, J. M., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]

  • Fabian, M. A., et al. (2005). Kinase inhibitors for which specificity profiles were determined. ResearchGate. [Link]

  • Matić, I., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers, 13(21), 5323. [Link]

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  • Acar, Ç., et al. (2022). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Molecules, 27(22), 7935. [Link]

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  • Anastassiadis, T., et al. (2011). Profile of the GSK Published Protein Kinase Inhibitor Set Across ATP-Dependent and-Independent Luciferases: Implications for Reporter-Gene Assays. Journal of Biomolecular Screening, 16(5), 556-565. [Link]

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Structural Analysis of 3-Aminopyridine-2-sulfonyl Fluoride (3-APSF) Protein Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural analysis of protein adducts formed by 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) represents a critical frontier in Targeted Covalent Inhibitor (TCI) discovery and Activity-Based Protein Profiling (ABPP) . Unlike traditional cysteine-targeting acrylamides, sulfonyl fluorides (SFs) utilize SuFEx (Sulfur-Fluoride Exchange) chemistry to target "harder" nucleophiles such as Tyrosine, Lysine, Serine, and Histidine .[1]

This guide objectively compares 3-APSF against standard alternatives (PMSF, Acrylamides, NHS-esters), detailing the specific mass spectrometry workflows required to validate these context-dependent modifications. We focus on the unique "tunable" reactivity conferred by the aminopyridine scaffold, which balances aqueous stability with site-specific reactivity.

Part 1: The Chemistry of Engagement

The 3-APSF Advantage: "Goldilocks" Reactivity

The 3-APSF scaffold is distinct from generic sulfonyl fluorides like PMSF.

  • The Pyridine Effect: The nitrogen atom in the pyridine ring acts as an electron sink, activating the sulfonyl fluoride at the C2 position.

  • The Amino Modulation: The C3-amino group acts as an electron-donating group (EDG). This counter-balances the strong electron-withdrawing nature of the pyridine nitrogen.

  • Result: A probe that is less prone to rapid non-specific hydrolysis than highly reactive acyl halides, but sufficiently reactive to modify nucleophiles within a structured protein pocket (proximity-driven reactivity).

Mechanism of Action (SuFEx)

The reaction proceeds via a nucleophilic substitution at the sulfur center. Unlike Michael additions (reversible or irreversible), SuFEx is strictly irreversible under physiological conditions.

Reaction Stoichiometry:



  • Leaving Group: Fluoride (F⁻).[2][3]

  • Bond Formed: Sulfonate (Tyr-O-SO2-R) or Sulfonamide (Lys-NH-SO2-R).

Comparative Analysis: 3-APSF vs. Alternatives
Feature3-APSF (SuFEx Probe) Acrylamides NHS-Esters PMSF
Primary Target Tyr, Lys (Context-dependent), Ser, HisCys (Thiol-specific)Lys (Surface-exposed)Ser (Catalytic), broad/messy
Reactivity Type Proximity-driven nucleophilic sub.Michael AdditionAcylation (Rapid)Non-specific sulfonylation
Aqueous Stability High (Hours to Days)HighLow (Hydrolyzes in mins)Low (Minutes)
Selectivity High (Requires specific pocket geometry)High (Cys rarity)Low (Labels any surface Lys)Low (Promiscuous)
Mass Shift (Δm) +[MW - 19.99 Da] (Loss of HF)+[MW] (Addition)+[MW - NHS group]+154 Da (Sulfonyl moiety)
Reversibility IrreversibleCan be reversible (cyanoacrylates)IrreversibleIrreversible

Part 2: Structural Analysis Workflow

Experimental Protocol: From Labeling to LC-MS/MS

Phase A: Covalent Labeling

  • Preparation: Dissolve 3-APSF in anhydrous DMSO (50 mM stock). Avoid protic solvents for storage.

  • Incubation:

    • Target: Purified Protein (10 µM) or Cell Lysate (1 mg/mL).

    • Dosing: Add 3-APSF (10–100 µM). Keep DMSO < 1%.

    • Buffer: HEPES or PBS, pH 7.5.

    • Note: For Tyrosine targeting, a slightly higher pH (8.0) or a neighboring basic residue (His/Lys) is often required to lower the phenol pKa.

  • Control: Pre-incubate a sample with a competitive inhibitor (if available) or denature the protein (8M Urea) to distinguish specific active-site labeling from non-specific surface labeling.

Phase B: Digestion & Enrichment

  • Quenching: Stop reaction with 5% Formic Acid (if proceeding to MS) or precipitation (Acetone/TCA).

  • Alkylation: Reduce (DTT) and alkylate (Iodoacetamide) cysteines to prevent disulfide scrambling.

  • Digestion: Trypsin (1:50 ratio) overnight at 37°C.

    • Critical: Sulfonylated Lysine residues will not be cleaved by Trypsin. This results in "missed cleavages" which are diagnostic.

Phase C: LC-MS/MS Data Acquisition

  • Instrument: High-resolution Orbitrap or Q-TOF.

  • Fragmentation: HCD (Higher-energy C-trap Dissociation).

  • Search Parameters:

    • Variable Modification: Custom modification on Y, K, S, H, T.

    • Mass Shift Calculation:

      • Formula: MW(3-APSF) - MW(HF)

      • Example: If 3-APSF MW is 190.19 Da.

      • Added Mass =

        
         Da.
        
Visualization: The Analytical Pipeline

G cluster_logic Validation Logic Start Protein Sample (Folded/Active) Probe Add 3-APSF Probe (10-100 µM) Start->Probe Reaction SuFEx Reaction (Nucleophilic Displacement of F-) Probe->Reaction pH 7.5-8.0, 1-4 hrs Digest Trypsin Digestion (Note: Modified Lys = Missed Cleavage) Reaction->Digest Denature/Reduce/Alkylate LCMS LC-MS/MS Analysis (HCD Fragmentation) Digest->LCMS Analysis Data Interpretation LCMS->Analysis Step1 Check Mass Shift (+ Sulfonyl Moiety) Analysis->Step1 Step2 Check Site Specificity (Tyr/Lys in Pocket) Step1->Step2 Step3 Competition Assay (Signal Loss with Inhibitor) Step2->Step3

Caption: Figure 1. Integrated workflow for the structural characterization of 3-APSF adducts, highlighting critical validation steps.

Part 3: Data Interpretation & Troubleshooting

Diagnostic MS Features

When analyzing the MS/MS spectra of 3-APSF modified peptides, look for these signatures:

  • Tyrosine Adducts (Sulfonates):

    • Often show a neutral loss of

      
       (the probe moiety) or 
      
      
      
      upon high-energy collision.
    • The bond is stable, but the phenol oxygen is a good leaving group in the gas phase.

  • Lysine Adducts (Sulfonamides):

    • Extremely stable.[1] Rarely show neutral loss.

    • Key Indicator: The modified Lysine is no longer basic. Trypsin will skip this residue. You will see a longer peptide ending in the next Arg/Lys.

  • Histidine Adducts:

    • Labile. Can hydrolyze during sample prep if pH < 6. Keep buffers neutral.

Mechanism of Interaction Diagram

Mechanism cluster_context Reactivity Factors Protein Protein Nucleophile (Tyr-OH / Lys-NH2) TS Transition State (Penta-coordinate Sulfur) Protein->TS Attack Probe 3-APSF (Pyridine-SO2-F) Probe->TS Product Covalent Adduct (Protein-SO2-Pyridine) TS->Product Irreversible Waste HF (Leaving Group) TS->Waste Elimination Note1 Pyridine N (Activates S) Note2 Local Environment (Lowers Nu pKa)

Caption: Figure 2. SuFEx reaction mechanism. The pyridine nitrogen activates the sulfur center for nucleophilic attack by protein residues.

References

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Hempel, W. N., et al. (2023).[5] Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[6] Nature Chemistry. Link

  • Zhao, Q., et al. (2017).[7] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[7] Journal of the American Chemical Society. Link

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Mass Spectrometry Validation of 3-Aminopyridine-2-sulfonyl Fluoride (3-APS) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist, Chemoproteomics Division

Executive Summary: The SuFEx Revolution in Residue Targeting[1]

In the landscape of covalent drug discovery, the dominance of cysteine-targeting acrylamides is waning as the "low-hanging fruit" of accessible cysteines becomes exhausted. The field has pivoted toward Sulfur-Fluoride Exchange (SuFEx) chemistry to target "undruggable" residues—specifically Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) .

3-Aminopyridine-2-sulfonyl fluoride (3-APS) represents a high-performance class of Heteroaryl Sulfonyl Fluorides . Unlike traditional benzene-sulfonyl fluorides (e.g., PMSF or AEBSF), the pyridine core in 3-APS introduces electron-withdrawing nitrogen atoms that modulate the electrophilicity of the sulfur center. This guide provides a rigorous mass spectrometry (MS) validation framework for 3-APS probes, distinguishing their unique reactivity profile from standard alternatives.

Why 3-APS? The "Goldilocks" Reactivity
  • vs. Acrylamides: 3-APS targets non-cysteine nucleophiles, expanding the druggable proteome.

  • vs. Benzene-Sulfonyl Fluorides: The pyridine ring renders the sulfonyl fluoride (SF) group more reactive toward nucleophiles at physiological pH, while maintaining sufficient aqueous stability to avoid rapid hydrolysis before target engagement.

Comparative Analysis: Warhead Performance

The following table contrasts 3-APS with its primary alternatives in chemoproteomic workflows.

Feature3-APS (Pyridine-SF) Benzene-SF (e.g., PMSF/AEBSF) Acrylamides
Primary Target(s) Lys (ε-amine), Tyr (phenol), His Ser (catalytic), Tyr, LysCys (thiol)
Mechanism SuFEx (Fluoride displacement)SuFEx (Fluoride displacement)Michael Addition
Reactivity High/Tunable (Activated by Pyridine N)Moderate (Requires activated pocket)Moderate to High
Leaving Group Fluoride (F⁻, -19 Da)Fluoride (F⁻, -19 Da)None (Adduct is additive)
MS Mass Shift + [MW - 18.9984 Da] + [MW - 18.9984 Da]+ [MW]
Aqueous Stability Moderate (t½ ~hours at pH 7.4)High (t½ ~days at pH 7.4)High
Fragmentation Stable sulfonyl-peptide bondStable sulfonyl-peptide bondOften undergoes neutral loss

Mechanistic Validation & Workflow

To validate 3-APS labeling, one must confirm the covalent bond formation and the loss of fluoride . The mechanism relies on the nucleophilic attack of a protein residue (Nu:) on the sulfur center, ejecting fluoride.

Diagram 1: The SuFEx Reaction Mechanism

This diagram illustrates the specific attack of a Lysine residue on the 3-APS probe, highlighting the critical mass change observed in MS.

SuFEx_Mechanism Probe 3-APS Probe (R-SO2-F) Transition Transition State (Pentacoordinate Sulfur) Probe->Transition Binding Protein Protein Target (Lys-NH2) Protein->Transition Nucleophilic Attack Product Labeled Protein (R-SO2-NH-Lys) Transition->Product SuFEx Reaction Leaving Fluoride Ion (F-) Transition->Leaving -19 Da Mass Loss

Caption: Lysine-mediated SuFEx reaction on 3-APS. The diagnostic loss of Fluoride (-19 Da) is the primary MS signature.

Experimental Protocol: MS Validation Workflow

This protocol is designed for Bottom-Up Proteomics to identify the specific site of modification.

Phase A: Labeling & Sample Prep
  • Protein Preparation: Dilute target protein to 10 µM in HEPES buffer (pH 7.5). Avoid Tris or primary amine buffers as they compete with Lysine labeling.

  • Probe Incubation: Add 3-APS probe (100 µM, 10x excess) or DMSO (control).

  • Time Course: Incubate at 37°C for 1, 4, and 12 hours.

    • Checkpoint: Pyridine-SFs react faster than Benzene-SFs. Significant labeling should be visible by 4 hours.

  • Quenching: Add 4x Laemmli buffer (containing excess DTT/BME) and boil for 5 min. Note: DTT does not reverse SuFEx bonds, unlike some thioesters.

  • Alkylation: Treat with Iodoacetamide (IAA) to block free cysteines (standard proteomics workflow).

Phase B: Digestion & LC-MS/MS
  • Digestion: Perform overnight digestion with Trypsin/Lys-C .

    • Critical: 3-APS modification of Lysine blocks Trypsin cleavage at that specific site. Expect missed cleavages at the labeled residue.

  • Desalting: C18 StageTip purification.

  • Acquisition: Run on Q-Exactive or equivalent high-resolution MS. Use a Data Dependent Acquisition (DDA) method.

    • Inclusion List: If the target peptide is known, include the theoretical mass of the modified peptide (Peptide + Probe - F).

Diagram 2: Validation Logic Flow

This workflow ensures distinction between non-covalent binding and true SuFEx modification.

Validation_Workflow Sample Incubated Sample (Protein + 3-APS) IntactMS Intact Protein MS (Top-Down) Sample->IntactMS Digestion Trypsin Digestion Sample->Digestion Decision1 Mass Shift = Probe MW? IntactMS->Decision1 Decision2 Mass Shift = Probe MW - 19? IntactMS->Decision2 LCMS LC-MS/MS Analysis Digestion->LCMS Search Database Search (Variable Mod: +Probe-F) LCMS->Search Validation Site Localization (b/y ions) Search->Validation Decision1->LCMS Non-Covalent (Fail) Decision2->Digestion Covalent (Pass)

Caption: Decision tree for validating covalent engagement. Intact MS serves as the primary filter before peptide mapping.

Data Interpretation & Quality Control

Calculating the Mass Shift

The most common error in SuFEx validation is searching for the full molecular weight of the probe.

  • Correct Modification Mass:

    
     (Mass of Fluorine) + 
    
    
    
    (H, if displacing a proton).
  • Simplified:Add the mass of the sulfonyl moiety (

    
    ) to the residue. 
    
Diagnostic Ions

During MS/MS fragmentation (HCD), the sulfonyl-lysine bond is relatively stable. However, look for:

  • Missed Cleavages: The modified Lysine will no longer be basic enough for Trypsin recognition. The peptide sequence will likely be R.[...K(mod)...].R rather than ending in K.

  • Reporter Ions: Depending on the "R" group of your 3-APS probe, you may see specific low-mass reporter ions in the MS2 spectrum (e.g., pyridine fragments).

Control Experiments (Self-Validation)

To ensure the signal is not an artifact:

  • Competition Assay: Pre-incubate with a "dark" (non-functionalized) benzene-sulfonyl fluoride. If 3-APS labeling decreases, it confirms specific active-site engagement.

  • Boiled Control: Denature the protein before adding 3-APS. SuFEx often requires a structured binding pocket to position the residue for attack. If labeling persists in the boiled sample, it indicates non-specific "background" labeling.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Mortenson, D. E., et al. (2018). Superexchange-mediated SuFEx click chemistry for protein labeling. Journal of the American Chemical Society. Link

  • BenchChem Technical Guides. (2025). A Researcher's Guide to Mass Spectrometry for Validating Covalent Adducts. Link

  • Hester, K., et al. (2023).[1] Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry. Link

Sources

Publish Comparison Guide: SAR Studies of 3-Aminopyridine-2-Sulfonyl Fluoride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the Structure-Activity Relationship (SAR) of 3-Aminopyridine-2-sulfonyl fluoride (3-APSF) analogs. These compounds represent a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) warheads used in covalent drug discovery and chemical biology. Unlike traditional acrylamides that target cysteine, sulfonyl fluorides can covalently modify context-specific Tyrosine, Lysine, Serine, and Histidine residues.

The 3-APSF scaffold is unique because it combines a tunable reactive warhead (2-sulfonyl fluoride activated by the pyridine nitrogen) with a synthetic handle (3-amino group) for attaching target-recognition motifs. This guide compares 3-APSF against standard phenyl sulfonyl fluorides and 2-pyridinesulfonyl fluoride (PyFluor) reagents.

The Scaffold: Anatomy & Mechanism

The 3-APSF scaffold consists of three critical functional zones that dictate its SAR profile.

Structural Zones
  • Zone A (The Warhead - C2): The sulfonyl fluoride (-SO₂F) at the 2-position.[1][2] The adjacent pyridine nitrogen (N1) exerts a strong electron-withdrawing inductive effect (-I), activating the sulfur center for nucleophilic attack.

  • Zone B (The Handle - C3): The amino group (-NH₂). This serves two purposes:

    • Electronic Modulation: As an Electron Donating Group (EDG), it donates electron density into the ring, slightly tempering the "hot" reactivity of the 2-SO₂F warhead, preventing rapid hydrolysis.

    • Vector for Diversity: It allows for amide coupling to attach "tail" groups that drive binding affinity to specific protein pockets.

  • Zone C (The Ring System): The pyridine core.[2][3] Unlike benzene, the pyridine ring's nitrogen allows for specific hydrogen bonding and pH-dependent reactivity changes (protonation of N1 drastically increases reactivity).

Mechanism of Action (SuFEx)

The sulfonyl fluoride undergoes a substitution reaction where a protein nucleophile (Nu) displaces the fluoride ion. This is not a standard S_N2 reaction but proceeds via a hypervalent sulfur intermediate or transition state, often assisted by the local protein environment (e.g., H-bond stabilization of the leaving fluoride).

SuFEx_Mechanism cluster_activation Pyridine Activation Scaffold 3-APSF Scaffold (Electrophile) TS Transition State (Hypervalent Sulfur) Scaffold->TS Attack Protein Protein Nucleophile (Tyr-OH, Lys-NH2) Protein->TS Attack Product Covalent Adduct (Sulfonamide/Sulfonate) TS->Product Collapse Fluoride Fluoride Ion (F-) (Leaving Group) TS->Fluoride Release

Figure 1: Mechanism of SuFEx reaction for 3-APSF analogs. The pyridine nitrogen activates the sulfur center.

Comparative Performance Analysis

The following table contrasts 3-APSF with its primary alternatives in covalent inhibitor design.

Feature3-Aminopyridine-2-SO₂F (3-APSF) Phenyl Sulfonyl Fluoride (PSF) 2-Pyridinesulfonyl Fluoride (PyFluor)
Reactivity Balanced (High-Medium) . The 3-NH₂ group (EDG) mitigates the extreme activation from the pyridine N.Low-Medium . Requires strong EWGs (e.g., -NO₂, -CF₃) to react with non-catalytic residues.Very High . Often too reactive for selective inhibition; used primarily as a synthetic reagent.
Stability (t½) High .[4][5][6] Stable in aqueous buffer at pH 7.4 for >24h (unless protonated).Very High . Stable for days/weeks.Moderate . Can hydrolyze faster due to high electrophilicity.
Selectivity Tunable .[1] Reactivity depends on the "Handle" (Zone B) binding to the target pocket.Low . Often requires very precise positioning to react.Low . Driven purely by electrophilicity; high risk of off-target labeling.
Target Residues Lys, Tyr, His, Ser (Broad SuFEx profile).Primarily Lys (if positioned correctly).Alcohols (synthetic use), broad nucleophiles.
Solubility Good . Pyridine N and Amino group improve aqueous solubility vs benzene.Poor . Often requires organic co-solvents.Good .
Key Insight: The "Goldilocks" Zone

3-APSF occupies a "Goldilocks" zone of reactivity. Pure 2-pyridinesulfonyl fluoride (PyFluor) is often too reactive, leading to rapid hydrolysis or non-specific labeling of surface proteins. Phenyl sulfonyl fluorides are often too inert, requiring long incubation times. 3-APSF, by virtue of the electron-donating 3-amino group, retains the activation of the pyridine ring but dampens it enough to allow for specific molecular recognition before the covalent bond forms.

SAR Deep Dive: Tuning the Warhead

When conducting SAR studies on this scaffold, modifications at the 3-amino position are the primary driver of potency and selectivity.

Electronic Tuning (Hammett Correlation)

Modifying the 3-amino group changes the electron density on the pyridine ring.

  • Acylation (Amides): Converting the free amine (-NH₂) to an amide (-NHCOR) reduces the electron-donating capability (resonance withdrawal by carbonyl). Result: Increased electrophilicity of the SO₂F warhead compared to the free amine.

  • Alkylation: Secondary amines are stronger EDGs than primary amines. Result: Decreased electrophilicity.

Positional Isomerism Logic

Why is the 2-sulfonyl position critical?

  • 2-SO₂F (Ortho to N): The inductive effect of Nitrogen is strongest. The N-atom can also stabilize the leaving fluoride via electrostatic interactions in the transition state.

  • 3-SO₂F (Meta to N): The inductive effect is weak. These analogs act more like phenyl sulfonyl fluorides (slow reactivity).

  • 4-SO₂F (Para to N): Strong resonance withdrawal, but often less stable than the 2-isomer.

SAR Decision Tree

SAR_Logic Start Start: 3-APSF Scaffold Mod_Handle Modify 3-Amino Handle Start->Mod_Handle Amide Convert to Amide (-NHCOR) Mod_Handle->Amide Alkyl Convert to Alkyl Amine (-NHR) Mod_Handle->Alkyl Effect_Amide Result: Increase Reactivity (Better for Tyr/Ser targets) Amide->Effect_Amide Effect_Alkyl Result: Decrease Reactivity (Better for Hyper-reactive Lys) Alkyl->Effect_Alkyl

Figure 2: SAR Decision Tree for tuning reactivity via the 3-amino handle.

Experimental Protocols

To validate the SAR of 3-APSF analogs, you must establish a self-validating system using 19F NMR . This is superior to LC-MS for kinetic profiling because it directly quantifies the starting material (sulfonyl fluoride) and the leaving group (free fluoride).

Protocol: Kinetic Reactivity Assay ( )

Objective: Determine the intrinsic electrophilicity of the analog independent of protein binding.

  • Preparation: Dissolve the 3-APSF analog (10 mM) in DMSO-d6.

  • Model Nucleophile: Prepare a solution of Tyrosine methyl ester or N-acetyl Lysine methyl ester (100 mM) in phosphate buffer (pH 7.4).

  • Reaction: Mix Analog (1 mM final) with Nucleophile (10 mM final) in an NMR tube.

  • Measurement: Acquire 19F NMR spectra every 5 minutes for 2 hours.

    • Signal A (Reactant): ~ +60 to +70 ppm (Sulfonyl Fluoride).

    • Signal B (Product): ~ -120 ppm (Free Fluoride ion).

  • Calculation: Plot ln([Reactant]) vs. time. The slope is

    
    . Divide by [Nucleophile] to get the second-order rate constant 
    
    
    
    .
Protocol: Hydrolytic Stability

Objective: Ensure the "handle" modification doesn't destabilize the warhead.

  • Incubate the analog (50 µM) in PBS (pH 7.4) at 37°C.

  • Monitor by LC-MS or 19F NMR at t=0, 1h, 6h, 12h, 24h.

  • Acceptance Criteria: >90% intact after 6 hours. If <50% remains, the analog is too unstable for cellular use.

Synthesis of 3-APSF Analogs

The synthesis of these analogs requires care to avoid premature hydrolysis of the sulfonyl fluoride.

General Workflow:

  • Starting Material: 3-amino-2-mercaptopyridine or 3-nitro-2-chloropyridine.

  • Oxidative Chlorination: Convert the thiol (or displace the chloride with thiol then oxidize) to sulfonyl chloride (-SO₂Cl) using

    
     gas or NCS/HCl.
    
    • Note: Pyridine sulfonyl chlorides are unstable.[7] Proceed immediately.

  • Fluorination (The Critical Step): Treat the crude sulfonyl chloride with saturated aqueous

    
     or anhydrous 
    
    
    
    in acetonitrile.
    • Why? The fluoride exchange creates the stable sulfonyl fluoride warhead.

  • Derivatization: Perform amide coupling on the 3-amino group after forming the sulfonyl fluoride if the conditions are mild, OR perform coupling on the 3-nitro precursor, reduce to amine, then install the sulfonyl fluoride (more common to avoid side reactions).

References

  • Narayanam, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6][8] Journal of the American Chemical Society.[8] Link[8]

  • Jones, L. H. (2024). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Zhao, Q., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[8] Link

  • Enamine Ltd. (2025). "Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profiles." Enamine Technical Reports. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Aminopyridine-2-sulfonyl fluoride, grounded in scientific principles and regulatory awareness. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and effectively, ensuring a secure laboratory environment.

Core Directive: Professional Disposal is Non-Negotiable

Due to the reactive nature of the sulfonyl fluoride moiety and the toxicity of the aminopyridine scaffold, in-lab neutralization of this compound is strongly discouraged without a thoroughly validated and peer-reviewed quenching protocol. The primary and mandated disposal pathway is through a licensed hazardous waste disposal service.[1] These organizations are equipped with the facilities and expertise to handle and treat reactive and toxic chemical waste in compliance with all local, state, and federal regulations.[2][3]

Hazard Profile of this compound

A comprehensive understanding of the hazards associated with this compound is paramount for its safe handling and disposal. This compound combines the toxicological properties of aminopyridines with the reactivity of sulfonyl fluorides.

  • Aminopyridine Toxicity: Aminopyridines are known to be toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[4] The central nervous system is a primary target organ for aminopyridine toxicity.[4]

  • Sulfonyl Fluoride Reactivity: The sulfonyl fluoride group is reactive, particularly towards nucleophiles. While more stable than their chloride counterparts, they can react with water, especially under non-neutral pH, to release hydrofluoric acid, which is highly corrosive and toxic.[5][6]

  • Environmental Hazards: Aminopyridine derivatives are often toxic to aquatic life with long-lasting effects.[4][7] Therefore, this chemical must not be allowed to enter drains or waterways.[7][8]

Personal Protective Equipment (PPE) Requirements

A stringent PPE protocol is essential when handling this compound waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact.[9]To prevent dermal absorption, which is a significant route of exposure for aminopyridines.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and the corrosive nature of potential decomposition products.[4]
Lab Coat A fully-buttoned, flame-retardant lab coat.To protect the skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For spill cleanup, a respirator may be necessary.To prevent inhalation of dust or vapors, which can be toxic.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

  • Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Causality: Proper segregation prevents unintentional and potentially hazardous reactions with other waste streams.[9] This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]

Step 2: Container Selection

  • Action: Use a sealable, airtight, and compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Causality: The container must be robust and non-reactive with the waste. An airtight seal is crucial to prevent the escape of any vapors and to protect the contents from moisture, which could lead to decomposition.[10][11]

Step 3: Labeling

  • Action: Immediately upon adding the first quantity of waste, affix a "Dangerous Waste" or "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The primary hazards: "Toxic," "Irritant," "Marine Pollutant"

    • The date the waste was first added.

    • The name of the principal investigator and the laboratory location.

  • Causality: Accurate and complete labeling is a regulatory requirement and ensures that everyone who handles the container is aware of its contents and the associated dangers.[9]

Step 4: Temporary Storage

  • Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[3][9]

  • Causality: Safe temporary storage minimizes the risk of accidental spills or reactions and ensures the waste is in a secure location pending pickup.[4]

Step 5: Arranging for Disposal

  • Action: Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup by a licensed hazardous waste disposal company.[1][3]

  • Causality: Professional disposal is the only way to ensure that the waste is managed in an environmentally sound and legally compliant manner.[12]

Disposal Workflow for this compound

cluster_0 In-Lab Waste Management cluster_1 Professional Disposal cluster_2 Emergency Protocol A Generate Waste: This compound (solid or contaminated items) B Select Compatible Container (HDPE or Glass) A->B C Label Container with Hazardous Waste Information B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E Container is Full or No Longer in Use F Arrange Pickup by Licensed Waste Disposal Service E->F G Waste is Transported and Treated at a Permitted Facility F->G H Spill or Accidental Release I Evacuate Area & Alert Personnel H->I J Follow Emergency Spill Cleanup Procedures (SDS) I->J K Contact EHS Immediately J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.